2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWQHZNDVNXJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259903 | |
| Record name | 2,8-Diazaspiro[5.5]undecan-3-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-44-2 | |
| Record name | 2,8-Diazaspiro[5.5]undecan-3-one, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[5.5]undecan-3-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: The Pharmacophore Potential of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
This technical guide details the structural architecture, synthetic pathways, and medicinal chemistry applications of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one . This specific spirocyclic scaffold represents a high-value "privileged structure" in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems (the "Escape from Flatland" strategy).[1]
Executive Summary & Structural Architecture
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is a bicyclic heterocycle characterized by a central quaternary spiro-carbon connecting two six-membered rings: a piperidine ring and a
Structural Definition
-
Heteroatoms: Nitrogen atoms at positions 2 and 8 (2,8-diaza).[2][6]
-
Functionalization: A ketone at position 3 (forming a lactam with N2) and a methyl group on N2.[2]
-
Stereochemistry: The spiro-fusion forces the two rings into a perpendicular orientation, typically adopting a dual-chair conformation.[2] This minimizes the "flatness" of the molecule (
fraction 0.9), improving solubility and metabolic stability compared to heteroaromatic analogs.
Pharmacophore Vectors
Unlike flat piperazines or biphenyls, this scaffold projects substituents at defined vectors (approx. 109.5°) from the central spiro carbon.[1]
-
N8 Vector: Typically acts as the basic center for ionic interactions (e.g., with Asp residues in GPCRs).[1][2]
-
Lactam (N2-C3=O) Vector: Provides a polar handle for hydrogen bonding (H-bond acceptor via Carbonyl) without introducing high basicity.[2]
-
N-Methyl Group: Caps the lactam nitrogen, preventing H-bond donation and improving lipophilicity/membrane permeability.[2]
Synthetic Routes & Process Chemistry
The synthesis of 2,8-diazaspiro[5.5]undecan-3-ones presents a challenge in quaternary carbon formation. The most robust industrial route employs a Michael Addition-Cyclization sequence .[2]
Retrosynthetic Analysis
The strategic bond disconnection occurs at the spiro-carbon (C6) via alkylation of a piperidine-4-carboxylate precursor.[2]
Key Steps:
-
Precursor Selection: Start with Ethyl 1-benzylpiperidine-4-carboxylate to establish Ring B (the piperidine).[2]
-
Chain Extension: Introduction of a 3-carbon chain functionalized with a nitrogen equivalent (nitrile).
-
Reductive Cyclization: Converting the nitrile to an amine, which spontaneously attacks the ester to close Ring A (the lactam).[1][2]
-
Functionalization: Methylation of the amide nitrogen.[2]
Detailed Experimental Protocol (Self-Validating)
Step 1: Michael Addition (Gem-disubstitution)
-
Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), Acrylonitrile (1.2 eq), Lithium Diisopropylamide (LDA, 1.1 eq).[1]
-
Solvent: THF (anhydrous), -78°C.
-
Protocol:
-
Validation:
NMR should show disappearance of the methine proton at the piperidine-4 position.
Step 2: Reductive Cyclization (Lactam Formation)[1]
-
Reagents: Raney Nickel (catalytic),
(50 psi).[1][2] -
Solvent: Ethanol/Ammonia.[2]
-
Mechanism: Hydrogenation reduces the nitrile (
) to a primary amine ( ).[2] The amine intramolecularly attacks the ethyl ester, releasing ethanol and forming the 6-membered lactam.[1] -
Validation: IR spectroscopy will show the shift from Nitrile stretch (~2240
) to Lactam Carbonyl stretch (~1660 ).[2]
Step 3: N-Methylation (Target Synthesis)
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq).[1]
-
Solvent: DMF (0°C to RT).
-
Protocol:
-
Validation: LC-MS will show M+14 mass shift.
Synthesis Pathway Diagram[1]
Figure 1: Step-wise synthetic pathway transforming a piperidine ester into the N-methylated spiro-lactam core.
Physicochemical Profiling
The 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one scaffold offers a distinct physicochemical profile compared to its acyclic or aromatic analogs.[2]
| Property | Value (Predicted) | Rationale |
| Molecular Weight | ~182.26 Da | Low MW allows significant room for decoration (Fragment-Based Drug Design).[2] |
| cLogP | 0.2 to 0.8 | The hydrophilic lactam balances the lipophilic carbocycle; N-methylation slightly increases lipophilicity.[2] |
| TPSA | ~32 | 20 (Amide) + 12 (Tertiary Amine).[2] Excellent for BBB permeability. |
| pKa (Basic) | 9.2 - 9.8 | The N8 piperidine nitrogen remains highly basic (protonated at physiological pH).[2] |
| pKa (Acidic) | >25 | The N-methyl lactam has no acidic protons.[2] |
| Fsp³ | 0.90 | High fraction of |
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a proven bioisostere for:
-
4-substituted Piperidines: The spiro-lactam adds rigidity and a specific hydrogen-bond acceptor vector without changing the overall hydrodynamic radius significantly.[2]
-
Morpholines: The lactam mimics the polarity of the ether oxygen but allows for additional substitution vectors.[2]
Therapeutic Areas[5][9]
-
GPCR Modulators (Opioid/Nociceptin): The basic N8 mimics the tyramine nitrogen of endogenous opioids, while the bulky spiro system fits into hydrophobic pockets (e.g., ORL-1 receptor ligands).[1]
-
Kinase Inhibitors: Used as a solvent-front solubilizing group.[2] The spiro geometry disrupts planar stacking, improving solubility of otherwise insoluble kinase cores (e.g., indazoles).[1]
-
Sigma Receptor Ligands: The spiro-piperidine motif is a classic pharmacophore for Sigma-1 (
) receptor affinity, relevant in neuropathic pain and neurodegeneration.[2]
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore vector analysis showing the distinct roles of the amine, lactam, and methyl cap.[1]
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Discusses the general utility and synthesis of spiro[5.5] systems). [1]
-
Synblock Chemical Data. (2023). 2,8-diazaspiro[5.5]undecan-3-one (CAS 1609522-15-7).[2][9] (Source for the parent scaffold identity).
-
G1 Therapeutics. (2020).[2] Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.[2] (Provides process chemistry protocols for analogous diazaspiro-lactam cyclizations).
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs. Journal of Organic Chemistry. (Foundational work on spiro-scaffold geometry and
importance). [1] -
PubChem. (2024).[2] 2,8-Diazaspiro[5.5]undecane Derivatives. (Data on related spiro-amine properties).
Sources
- 1. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 9. CAS 1609522-15-7 | 2,8-diazaspiro[5.5]undecan-3-one - Synblock [synblock.com]
2,8-Diazaspiro[5.5]undecane: A High-Fsp³ Scaffold for Drug Discovery
The following technical guide details the utility, synthesis, and medicinal chemistry applications of 2,8-diazaspiro[5.5]undecane , a privileged spirocyclic scaffold.
Technical Whitepaper | Medicinal Chemistry & Synthetic Methodology
Executive Summary
In the transition from "flat" aromatic drug candidates to three-dimensional architectures, 2,8-diazaspiro[5.5]undecane has emerged as a critical bioisostere for the piperazine ring. Unlike its planar or semi-planar counterparts, this spirocyclic diamine offers a rigid, orthogonal vector orientation that restricts conformational entropy upon binding. This guide outlines the structural rationale, a validated synthetic protocol for key derivatives, and the scaffold's application in modulating ADME properties in GPCR and enzyme inhibitor programs.
Structural Rationale & Physicochemical Properties[1][2][3][4][5][6][7]
The "Super-Piperazine" Concept
The 2,8-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single quaternary carbon (C4 of one ring, C4' of the other). This symmetry creates a unique pharmacological profile:
-
Vector Orthogonality: Unlike piperazine, where substituents are roughly parallel (chair conformation), the spiro-fusion forces substituents on the nitrogen atoms into specific vectors that are often orthogonal to the core axis. This allows for the exploration of novel chemical space within a binding pocket.
-
Entropy Reduction: The spiro-lock creates a rigid framework. When a flexible ligand binds a protein, the loss of conformational entropy (
) penalizes the free energy of binding ( ). Pre-organizing the ligand with a spiro-core minimizes this penalty. -
Basicity Modulation: The secondary amines in the spiro[5.5] system generally exhibit slightly higher pKa values than piperazine due to the relief of ring strain and electronic effects from the quaternary center, though this is tunable via N-substitution.
Comparative Metrics
The following table contrasts the spiro-scaffold with standard diamines used in drug design.
| Property | Piperazine | 4,4'-Bipiperidine | 2,8-Diazaspiro[5.5]undecane |
| Geometry | Planar/Chair (2D) | Flexible Linear (2D/3D) | Rigid Spherical (3D) |
| Fsp³ Fraction | 1.0 | 1.0 | 1.0 |
| Vector Angle | ~180° (anti) | Variable (rotatable bond) | Fixed (~109.5° projection) |
| Lipophilicity | Low | Medium | Low (High Solvation) |
| Metabolic Liability | N-oxidation, Ring opening | Linker oxidation | Blocked C4-oxidation |
Synthetic Accessibility: The "Make" Phase
While simple 2,8-diazaspiro[5.5]undecane can be synthesized via multi-step cyclizations, modern medicinal chemistry often requires functionalized "building blocks" (e.g., diketones or protected amines) to introduce complexity early.
Below is a validated protocol for synthesizing functionalized diazaspiro[5.5]undecane derivatives via a Base-Promoted [5+1] Double Michael Addition . This route is preferred for its high atom economy and scalability.
Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives
Rationale: This reaction constructs the spiro-core in a single step from accessible precursors, creating a scaffold ready for further reduction or functionalization.
Reagents:
-
Substrate A: N,N-dimethylbarbituric acid (Active methylene source).[1]
-
Substrate B: 1,5-diaryl-1,4-pentadien-3-one (Divinyl ketone derivative).[1]
-
Catalyst: Diethylamine (Et₂NH).
-
Solvent: Dichloromethane (DCM).[2]
Step-by-Step Methodology:
-
Preparation: Oven-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Ar).
-
Charging: Add N,N-dimethylbarbituric acid (2.0 mmol) and the specific divinyl ketone (2.0 mmol) to the flask.
-
Solvation: Dissolve the mixture in anhydrous DCM (10 mL).
-
Initiation: Add diethylamine (2.5 mmol, 1.25 equiv) dropwise at room temperature.
-
Note: The amine acts as a base to generate the enolate of the barbituric acid, initiating the first Michael addition.
-
-
Reaction: Stir vigorously at ambient temperature (25°C) for 1.5 – 2.0 hours.
-
Monitoring: Monitor via TLC (SiO₂, Ethyl Acetate/Hexane 2:8).[3] Look for the disappearance of the divinyl ketone spot.
-
-
Work-up: The product often precipitates or forms a solid residue.
-
Purification: Direct column chromatography on silica gel (100–200 mesh) using Ethyl Acetate/n-Hexane (2:8 v/v) as eluent.
-
Validation: Recrystallize from CHCl₃/n-heptane if necessary.
Yield Expectations: 85–98% depending on aryl substituents.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the Double Michael Addition strategy.
Figure 1: Cascade cyclization pathway for generating the spiro[5.5]undecane core via Double Michael Addition.
Medicinal Chemistry Applications: The "Design" Phase
Bioisosteric Replacement Strategy
The 2,8-diazaspiro[5.5]undecane scaffold is most effectively deployed as a bioisostere for piperazine or 4-aminopiperidine linkers.
-
Case Study: PARP Inhibitors (Olaparib Analogues)
-
Challenge: Standard PARP inhibitors (like Olaparib) utilize a piperazine linker.[4] While potent, these can sometimes exhibit off-target toxicity or poor metabolic stability.
-
Spiro-Solution: Replacing the piperazine with a diazaspiro core (e.g., [5.5] or [3.3] systems) has been shown to maintain binding affinity to PARP-1 while significantly reducing DNA damage and cytotoxicity in non-cancerous cells. The spiro-core alters the trajectory of the terminal group, improving selectivity against homologous enzymes.
-
ADME Optimization
Incorporating the 2,8-diazaspiro[5.5]undecane core impacts ADME parameters distinctively:
-
Metabolic Stability: The quaternary spiro-carbon (C4) blocks the common metabolic "soft spot" found in piperidines (oxidation at the 4-position). This often extends half-life (
) in microsomal stability assays. -
Lipophilicity (LogD): While adding carbon usually increases LogP, the compact, spherical nature of spirocycles often results in a lower effective LogD compared to open-chain analogs of the same molecular weight, due to better solvation of the compact polar surface area.
-
hERG Avoidance: The rigidification of the amine vectors can prevent the specific pi-cation stacking interactions often responsible for hERG channel blockade, a common liability for flexible diamines.
Decision Framework for Scaffold Selection
Use the following logic tree to determine when to deploy the 2,8-diazaspiro[5.5]undecane scaffold.
Figure 2: Decision matrix for transitioning from linear diamines to spirocyclic scaffolds.
References
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives. Source: Arabian Journal of Chemistry. Context: Primary source for the Double Michael Addition protocol described in Section 2.1. URL:[Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Source: Journal of Medicinal Chemistry (ACS).[4][5] Context: Validates the bioisosteric utility of spiro-diamines in reducing toxicity and maintaining potency in PARP inhibitors. URL:[Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: International Journal of Molecular Sciences (MDPI). Context: Demonstrates the impact of spiro-scaffolds on receptor affinity and selectivity profiles.[6] URL:[Link][7]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry.[8][4][5] Context: Foundational theory (Fsp³) supporting the use of spirocyclic scaffolds to improve drug-like properties.[6] URL:[Link]
Sources
- 1. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one molecular weight and formula
An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one, a heterocyclic compound built upon the diazaspiro[5.5]undecane scaffold. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and fundamental chemical principles to offer insights for researchers, scientists, and drug development professionals. The diazaspiro[5.5]undecane core is recognized as a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents, making it a valuable framework for designing potent and selective therapeutic agents.[1]
Core Molecular Properties
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring two piperidine rings sharing a single carbon atom. One of the piperidine rings is modified to a lactam (a cyclic amide) and is N-methylated.
| Property | Value |
| Systematic Name | 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one |
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.27 g/mol |
| Monoisotopic Mass | 182.1419 Da[2] |
Molecular Structure
The structure consists of a central spiro carbon atom connecting two six-membered rings. The nitrogen atoms are located at positions 2 and 8. A carbonyl group at position 3 forms a lactam, and a methyl group is attached to the nitrogen at position 2.
Predicted Physicochemical and Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons around 2.8-3.0 ppm. The N-H proton of the secondary amine should appear as a broad singlet. The various methylene (CH₂) protons in the two rings would resonate as complex multiplets in the 1.5-3.5 ppm region, with those adjacent to nitrogen atoms appearing more downfield.
-
¹³C NMR: A characteristic signal for the lactam carbonyl carbon is expected in the range of 170-175 ppm. The spiro carbon atom would appear as a quaternary signal around 60-70 ppm. The N-methyl carbon would resonate at approximately 35-40 ppm, while the various ring carbons would be found in the 20-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum should provide clear evidence of the key functional groups. A strong, sharp absorption band between 1650-1680 cm⁻¹ would be indicative of the amide C=O stretching vibration. The N-H stretching of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic rings and methyl group would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular formula C₁₀H₁₈N₂O. In an ESI-MS experiment, the compound is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 183.1492.[2] Tandem MS (MS/MS) analysis would likely show fragmentation patterns corresponding to the loss of the methyl group, cleavage of the rings, or loss of CO.[4]
Synthetic Strategy
A definitive, published synthesis for 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is not available. However, a plausible and divergent synthetic route can be designed based on established methodologies for constructing similar diazaspirocyclic systems.[5][6] A key strategy often involves a cascade or multi-component reaction to efficiently build the complex spirocyclic core.
A potential approach could start from 1-benzyl-4-piperidone and involve a multi-step sequence including a Michael addition, cyclization, and subsequent functional group manipulations.
Protocol Rationale (Conceptual)
-
Step 1: Michael Addition: The reaction of a protected 4-piperidone with an appropriate Michael acceptor (like acrylonitrile) builds the carbon skeleton necessary for the second ring. The choice of a base catalyst is critical for this step.
-
Step 2: Reductive Cyclization: The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization (reductive amination) with the ketone to form the second piperidine ring, thus creating the core spiro-diamine structure.
-
Step 3: Lactam Formation: Selective protection of one nitrogen followed by oxidation of the alpha-carbon of the other nitrogen and subsequent cyclization would form the desired lactam ring. This is a challenging step requiring careful selection of protecting groups and oxidizing agents.
-
Step 4: N-Methylation: The lactam nitrogen can be methylated using a standard methylating agent like methyl iodide in the presence of a suitable base.
-
Step 5: Deprotection: Removal of the initial protecting group (e.g., a benzyl group via catalytic hydrogenation) on the second nitrogen yields the final product.
Relevance in Drug Discovery and Medicinal Chemistry
The diazaspiro[5.5]undecane scaffold is a cornerstone in the development of novel therapeutics due to its conformational rigidity and synthetic tractability.[1] By modifying the substituents on the nitrogen atoms and the core rings, chemists can target a wide array of biological receptors and enzymes.[7]
Established Biological Activities of Analogs
The versatility of the diazaspiro[5.5]undecane framework is demonstrated by the diverse biological activities of its derivatives.
| Analog Class | Biological Target | Therapeutic Potential | Reference |
| 3,9-Diazaspiro[5.5]undecan-2-ones | CCR5 | Antiviral (HIV) | [8] |
| 3,9-Diazaspiro[5.5]undecanes | GABA-A Receptor | Neurological Disorders | [9] |
| 1,9-Diazaspiro[5.5]undecanes | Acetyl-CoA Carboxylase (ACC) | Metabolic Diseases, Obesity | [1] |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 Methyltransferase | Oncology | [10] |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | Sigma-1 / Mu-Opioid Receptors | Pain Management | [11] |
This established precedent strongly suggests that novel derivatives, such as 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one, are excellent candidates for screening and development programs. The specific arrangement of the methyl group and lactam in the title compound offers a unique vector for substitution, potentially leading to novel structure-activity relationships (SAR) for known targets or engagement with entirely new ones.
Conclusion and Future Directions
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one represents an intriguing yet underexplored chemical entity. Based on the robust history of the diazaspiro[5.5]undecane scaffold in successful drug discovery campaigns, it holds considerable promise as a building block for novel therapeutics.[7][12] Its calculated properties and predictable spectroscopic features provide a solid foundation for its synthesis and identification.
Future research should focus on the development of an efficient and scalable synthetic route to enable its production and subsequent biological evaluation. Screening this compound against a diverse panel of targets, particularly in oncology, virology, and neuroscience, is a logical next step and may unlock new avenues for therapeutic intervention.
References
-
PubChemLite. 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride. Available at: [Link]
-
ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]
-
Gavande, N., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition. Available at: [Link]
-
PubMed. (2010). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Available at: [Link]
-
ResearchGate. (2009). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]
-
Scientific Research Publishing. Spectroscopic Analyses - Articles. Available at: [https://www.scirp.org/journal/articles.aspx?searchcode=Spectroscopic Analyses&searchfield=keyword&page=1]([Link] Analyses&searchfield=keyword&page=1)
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Available at: [Link]
-
PubMed. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. Available at: [Link]
-
MDPI. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Available at: [Link]
-
MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. Available at: [Link]
-
PubChem. 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride (C10H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one suppliers and pricing
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one: Synthesis, Applications, and Sourcing Strategies
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of innovation. The diazaspiro[5.5]undecane core represents a privileged heterocyclic motif, offering a rigid, three-dimensional framework ideal for the precise orientation of functional groups. This guide provides a comprehensive technical overview of a specific derivative, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one, focusing on its synthesis, potential applications in drug discovery, and a practical approach to sourcing for research purposes.
While direct, off-the-shelf availability of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is limited, this document serves as a vital resource by detailing the synthesis of related compounds and the biological significance of the broader diazaspiro[5.5]undecane class.
Physicochemical Properties and Structural Analysis
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is a derivative of the core 2,8-diazaspiro[5.5]undecane structure. The introduction of a methyl group at the 2-position and a carbonyl group at the 3-position significantly influences its chemical properties, including polarity, hydrogen bonding capability, and steric profile. These modifications are critical for its interaction with biological targets.
Predicted Properties (based on core structure analysis):
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₈N₂O | Deduced from core structure |
| Molecular Weight | 182.26 g/mol | Calculated from formula |
| Core Scaffold CAS | 180-50-7 | 2,8-diazaspiro[5.5]undecane[1] |
| Appearance | Likely a liquid or low-melting solid | Based on the physical form of the parent compound[1] |
| Key Features | Spirocyclic core, lactam moiety, tertiary amine | Structural analysis |
Synthesis Strategies
A potential synthetic pathway could involve the reaction of N-methyl-4-piperidone with appropriate reagents to construct the second ring and introduce the lactam functionality. A patent for the synthesis of the related 1,4-diazaspiro[5.5]undecan-3-one describes a multi-step process involving a key cyclization step, which could be adapted.[3]
Below is a conceptual workflow for the synthesis of a diazaspiro[5.5]undecane core, which could be modified for the target compound.
Applications in Drug Discovery & Medicinal Chemistry
The diazaspiro[5.5]undecane scaffold is a recurring motif in compounds targeting a diverse range of biological pathways, indicating its value as a foundational structure in medicinal chemistry.
Central Nervous System (CNS) and Receptor Modulation
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[4] These compounds are being explored for their potential in modulating GABAergic signaling, with applications in neurological and psychiatric disorders. The rigid spirocyclic structure is key to achieving high binding affinity and selectivity.[4]
Oncology and Enzyme Inhibition
The broader class of diazaspiro compounds has shown promise in cancer research.[5] For instance, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been developed as highly potent and selective inhibitors of METTL3, an RNA methyltransferase implicated in various cancers, including acute myeloid leukemia.[6][7] The lactam ring, present in the target molecule, is often a critical pharmacophoric element for interaction with the enzyme's active site.
The diagram below illustrates a simplified view of the METTL3 pathway, a potential target for this class of compounds.
Metabolic Disorders
1,9-Diazaspiro[5.5]undecane derivatives have been investigated as dual inhibitors of Acetyl-CoA Carboxylase (ACC1 and ACC2), key enzymes in fatty acid metabolism.[8][9] This makes them attractive candidates for the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes.
Experimental Protocols: In Vitro Screening
To assess the biological activity of novel diazaspiro compounds, a series of in vitro assays are essential. The following is a standardized protocol for an initial cytotoxicity screening using the MTT assay, a common method to evaluate a compound's effect on cell viability.[5]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cells (e.g., SK-HEP-1 liver adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Suppliers and Pricing Analysis
As of early 2026, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one is not listed as a stock item in the catalogs of major chemical suppliers. However, the core scaffolds and related analogs are available, which are essential starting materials for custom synthesis.
Table of Suppliers for Related Compounds:
| Compound | Supplier(s) | CAS Number | Pricing Example (USD/EUR) | Notes |
| 2,8-Diazaspiro[5.5]undecane | Sigma-Aldrich (Enamine)[1] | 180-50-7 | $124.80 / 100 mg to $1,991.60 / 10 g[1] | The parent scaffold. |
| 2-Methyl-2,8-diazaspiro[5.5]undecane | Santa Cruz Biotechnology, Sigma-Aldrich[10] | 845290-58-6 | Pricing available upon request. | The N-methylated parent scaffold. |
| 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride | CymitQuimica (Fluorochem)[11] | 1609409-16-6 | €156.00 / 1 g to €1,395.00 / 25 g[11] | A close structural isomer (2,9-diaza). |
Sourcing Strategy:
For researchers requiring 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one, the most viable path is custom synthesis . Companies like Fluorochem [12] and other contract research organizations (CROs) offer services for synthesizing novel compounds based on literature or proposed synthetic routes. When approaching a CRO, providing a well-researched synthetic plan, such as one adapted from the synthesis of related structures, can expedite the process and reduce costs.
Conclusion
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one stands as a compound of significant interest for drug discovery, backed by the proven potential of its core diazaspiro[5.5]undecane scaffold. While direct procurement is not currently feasible, this guide provides the necessary technical foundation for researchers to pursue its synthesis and exploration. By understanding the established synthetic methodologies, the diverse biological applications of its analogs, and standardized protocols for in vitro evaluation, drug development professionals are well-equipped to investigate the therapeutic potential of this promising molecule.
References
-
ResearchGate. Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. 2015. Available from: [Link].
-
ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. 2006. Available from: [Link].
- Google Patents. Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents. 2021.
-
Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. 2021. Available from: [Link].
-
ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton. Available from: [Link].
-
PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information. 2017. Available from: [Link].
-
ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. 2021. Available from: [Link].
Sources
- 1. 2,8-diazaspiro[5.5]undecane | 180-50-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-methyl-2,8-diazaspiro[5.5]undecane | CAS 845290-58-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride [cymitquimica.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Harnessing the Third Dimension: A Technical Guide to Heterocyclic Spiro Compounds in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2][3][4] This approach, which begins with the identification of small, low-molecular-weight fragments that bind to a biological target, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2][4][5] However, the success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[6][7][8][9] Historically, these libraries have been dominated by flat, aromatic, sp²-rich compounds due to their synthetic tractability.[6][7][8][9] This guide delves into the burgeoning field of heterocyclic spiro compounds, a class of molecules poised to revolutionize FBDD by introducing much-needed three-dimensionality and unlocking novel chemical space. We will explore the unique advantages of spirocyclic scaffolds, from their ability to enhance physicochemical properties to their role in achieving greater potency and selectivity. This in-depth analysis will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful scaffolds in their own discovery programs.
The Imperative for Three-Dimensionality in Fragment Libraries
The "flatland" of traditional fragment libraries, while productive, presents limitations. Biological targets are inherently three-dimensional, and ligands that can effectively engage with these complex topographies often possess a higher degree of sp³ character.[10][11] An increased fraction of sp³-hybridized carbons (Fsp³) is a key descriptor of molecular three-dimensionality and has been correlated with a higher probability of clinical success.[10]
Key Advantages of 3D Fragments:
-
Enhanced Physicochemical Properties: Increased sp³ character is often associated with improved solubility and metabolic stability.[10][12][13]
-
Improved Selectivity: The well-defined three-dimensional arrangement of functional groups on a rigid scaffold can lead to more specific interactions with the target protein, reducing off-target effects.[10][14]
-
Access to Novel Chemical Space: 3D fragments can explore binding pockets that are inaccessible to their flatter counterparts, opening up new avenues for therapeutic intervention.[15][16]
-
Reduced Promiscuity: The increased structural complexity of 3D fragments can lead to fewer non-specific interactions.[13][17]
Heterocyclic spiro compounds are exemplary in their ability to confer these desirable three-dimensional attributes.
The Spirocyclic Scaffold: A Gateway to the Third Dimension
Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro atom.[12] This unique structural feature imparts a rigid, non-planar geometry, making them ideal scaffolds for presenting substituents in a well-defined spatial orientation.[12][18]
Physicochemical Property Modulation
The introduction of a spirocyclic moiety can significantly impact a molecule's physicochemical properties:
-
Solubility: The increased sp³ character of spirocycles generally leads to improved aqueous solubility compared to their aromatic or heteroaromatic counterparts.[12][19]
-
Lipophilicity (LogP/LogD): By replacing flat aromatic rings with saturated spirocyclic systems, it is often possible to reduce lipophilicity, a critical parameter for optimizing drug-like properties.[10][20] For instance, the substitution of a morpholine ring with various azaspirocycles in melanin concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower LogD values.[10]
-
Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability.[10][20]
Enhancing Potency and Selectivity
The rigid three-dimensional nature of spirocycles offers distinct advantages in optimizing ligand-target interactions:
-
Conformational Rigidity: Spirocycles restrict the conformational freedom of a molecule, reducing the entropic penalty upon binding to the target.[7][21] This pre-organization of the ligand into a bioactive conformation can lead to a significant increase in binding affinity and potency.
-
Precise Vectorial Display of Functionality: The spirocyclic core acts as a rigid scaffold that projects functional groups into three-dimensional space with well-defined vectors.[12][14][19] This allows for the precise positioning of pharmacophoric elements to maximize interactions within a binding site.
-
Improved Selectivity: The unique shape and substitution patterns of spirocycles can lead to enhanced selectivity for the target protein over related proteins. For example, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1.[10]
Bioisosteric Replacement
Spirocyclic moieties can serve as effective bioisosteres for more common, often planar, ring systems.[19][20] For example, a 2,7-diazaspiro[3.5]nonane has been successfully used as a bioisostere for piperazine in the development of the menin-MLL inhibitor revumenib.[19] Strained spiro heterocycles, such as 1-oxaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, are being explored as bioisosteres for tetrahydro-2H-pyran and piperidine, respectively.[14]
Building the Spirocyclic Fragment Library: Synthetic Strategies
While historically considered challenging to synthesize due to the presence of a quaternary carbon, advances in synthetic methodology have made spirocycles more accessible.[12][22]
Key Synthetic Approaches
-
Cycloaddition Reactions: [3+2] cycloadditions are a powerful tool for the efficient, step-economic synthesis of diverse heterocyclic spirocycles.[6][7][8][9] This strategy allows for the generation of complex scaffolds from simple, commercially available starting materials.[6][7][8]
-
Diversity-Oriented Synthesis (DOS): DOS strategies are employed to generate libraries of structurally diverse and complex molecules, including sp³-rich spirocyclic fragments.[11][23]
-
Metathesis Reactions: Ring-closing metathesis (RCM) and other metathesis protocols have proven to be versatile methods for constructing a wide array of spirocyclic frameworks.[22]
-
Dearomatization Reactions: The dearomatization of planar aromatic substrates is a promising strategy for the stereoselective synthesis of complex, chiral spirocycles.[22]
Designing "Sociable" Spirocyclic Fragments
A key consideration in fragment library design is "optimizability" or "sociability"—the ease with which a fragment hit can be elaborated into a lead compound.[16][24] This requires the incorporation of synthetic handles or "poised" functionality that allows for rapid and predictable chemical modification.[6][7][16] When designing spirocyclic fragments, it is crucial to include vectors for synthetic elaboration that project away from the core scaffold and into solvent-exposed regions of the binding site.
Screening Spirocyclic Fragment Libraries: A Biophysical Toolkit
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for screening.[1][25][26] There is no single "best" method; rather, an integrated approach using orthogonal techniques is essential for robust hit identification and validation.[2][25]
| Technique | Principle | Throughput | Information Provided | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[26] | High | Kinetics (k_on, k_off), Affinity (K_D) | High sensitivity, real-time data.[26][27] | Requires target immobilization, potential for artifacts. |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of the ligand or target upon binding.[26] | Medium-High | Binding confirmation, structural information, affinity.[27][28] | Solution-based, detailed structural insights.[26][27] | Requires larger amounts of protein, lower throughput. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the fragment bound to the target.[26] | Low | Definitive binding mode, structural basis for optimization.[25][26] | Unambiguous structural data.[26] | Requires well-diffracting crystals, lower throughput.[26] |
| Thermal Shift Assay (DSF) | Measures the change in protein melting temperature upon ligand binding.[27] | High | Binding confirmation, relative affinity. | High throughput, low protein consumption. | Prone to false positives and negatives.[25] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding.[25] | Low | Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (K_D) | "Gold standard" for thermodynamics, solution-based. | Low throughput, requires larger amounts of material. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding.[27] | High | Affinity (K_D) | Solution-based, low sample consumption.[27] | Requires labeling of the target or ligand. |
The Hit-to-Lead Journey: Optimizing Spirocyclic Fragments
Once a spirocyclic fragment hit has been identified and validated, the process of hit-to-lead optimization begins.[29][30] This involves iteratively modifying the fragment to improve its potency, selectivity, and drug-like properties.[30]
Strategies for Fragment Elaboration
-
Fragment Growing: This is the most common approach, where chemical groups are added to the fragment to make additional interactions with the target.[5] The well-defined exit vectors of spirocyclic scaffolds provide clear guidance for fragment growing strategies.[14]
-
Fragment Merging: If two fragments bind in adjacent or overlapping sites, they can be merged into a single, more potent molecule.[5]
-
Fragment Linking: Two fragments that bind to distinct sites can be linked together with a suitable linker to create a high-affinity ligand.[5]
The rigid nature of the spirocyclic core can be leveraged to maintain the optimal orientation of the elaborated functionalities.
Case Study: SHP2 Inhibitors
In the optimization of allosteric SHP2 inhibitors, researchers introduced spirocyclic scaffolds to maintain the orientation of a primary amine group and preserve key hydrogen bonding interactions.[10] This modification led to comparable or improved potency and enhanced cellular efficacy.[10]
Experimental Protocols
Protocol: High-Throughput Biophysical Screening Cascade for a Spirocyclic Fragment Library
-
Primary Screen (High-Throughput): Thermal Shift Assay (DSF)
-
Prepare a solution of the target protein at a concentration of 2-10 µM in a suitable buffer.
-
Add a fluorescent dye that binds to unfolded protein (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 384-well PCR plate.
-
Add the spirocyclic fragments from the library to the wells at a final concentration of 100-500 µM. Include appropriate positive and negative controls.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient (e.g., 25 °C to 95 °C at a rate of 1 °C/minute) and monitor the fluorescence.
-
Calculate the change in melting temperature (ΔT_m) for each fragment. Fragments that cause a significant positive ΔT_m are considered primary hits.
-
-
Secondary Screen (Medium-Throughput): Surface Plasmon Resonance (SPR)
-
Immobilize the target protein on a sensor chip.
-
Prepare serial dilutions of the primary hits in a suitable running buffer.
-
Inject the fragment solutions over the sensor surface and monitor the binding response.
-
Regenerate the sensor surface between injections.
-
Fit the binding data to a suitable model to determine the dissociation constant (K_D). Fragments that show concentration-dependent binding are considered confirmed hits.
-
-
Orthogonal Validation and Structural Elucidation: X-ray Crystallography
-
Set up crystallization trials for the target protein in the presence of the confirmed hits.
-
Optimize crystallization conditions to obtain well-diffracting crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve and refine the crystal structure to visualize the binding mode of the spirocyclic fragment. This provides invaluable information for structure-based drug design.
-
Visualizations
The Fragment-Based Drug Discovery Workflow
Caption: The iterative workflow of fragment-based drug discovery.
Advantages of Spirocyclic Scaffolds
Caption: Key advantages of incorporating spirocyclic scaffolds in drug design.
Conclusion and Future Perspectives
Heterocyclic spiro compounds represent a significant step forward in the evolution of fragment-based drug discovery. By embracing the third dimension, these scaffolds offer a powerful means to overcome the limitations of traditional flatland libraries. Their ability to modulate physicochemical properties, enhance potency and selectivity, and unlock novel chemical space makes them an invaluable tool for medicinal chemists.[21][31] While synthetic challenges remain, ongoing innovations in synthetic methodology are making these complex architectures increasingly accessible.[22][31] The continued exploration and integration of spirocyclic fragments into screening libraries will undoubtedly fuel the discovery of the next generation of therapeutics, particularly for challenging biological targets.
References
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]
-
Fray, M. J., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(34), 5929-5934. [Link]
-
Ciulli, A., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(5), 1788–1793. [Link]
-
Fray, M. J., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
University of Cambridge. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Apollo - University of Cambridge Repository. [Link]
-
Creative Biolabs. (n.d.). Fragment Screening & Fragment-Based Drug Design. Creative Biolabs. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Murray, C. W., & Rees, D. C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1–10. [Link]
-
Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. [Link]
-
Schreiber, S. L., et al. (2014). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 111(15), 5450–5455. [Link]
-
Lisk, C. N., et al. (2017). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 8(12), 8013–8022. [Link]
-
de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Chemical Science, 17(2), 1480-1488. [Link]
-
Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]
-
Fray, M. J., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PubMed. [Link]
-
Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]
-
de Sousa, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 533–548. [Link]
-
Wood, D. J., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 63(12), 6226–6245. [Link]
-
de Sousa, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Spirocycles. ResearchGate. [Link]
-
Al-Mulla, A. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM), 7(10), 1-12. [Link]
-
El-Shahawi, M. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1039–1085. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
Young, D. W. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. The Young Group. [Link]
-
Kozlov, A. S., & Zavarzin, I. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8105. [Link]
-
El-Shahawi, M. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1039–1085. [Link]
-
SpiroChem. (n.d.). Hit To Lead. SpiroChem. [Link]
-
SpiroChem. (n.d.). Lead Optimization. SpiroChem. [Link]
-
ResearchGate. (n.d.). Overview of hit-to-lead optimization. ResearchGate. [Link]
-
Karawajczyk, A., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 23(12), 769–778. [Link]
-
Ciulli, A., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14481. [Link]
-
SpiroChem. (n.d.). Fragment Library. SpiroChem. [Link]
-
Wood, D. J., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. [Link]
-
Frontiers. (2024, April 18). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]
-
Hubbard, R. E. (n.d.). Fragment library design. Stanford Medicine. [Link]
-
Wang, S., & Sun, D. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 181. [Link]
-
Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. selvita.com [selvita.com]
- 3. Fragment Library | SpiroChem [spirochem.com]
- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. [repository.cam.ac.uk]
- 9. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. pnas.org [pnas.org]
- 12. tandfonline.com [tandfonline.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 15. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]
- 17. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. drughunter.com [drughunter.com]
- 20. researchgate.net [researchgate.net]
- 21. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 22. researchgate.net [researchgate.net]
- 23. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 24. scispace.com [scispace.com]
- 25. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 29. Hit To Lead | SpiroChem [spirochem.com]
- 30. Lead Optimization | SpiroChem [spirochem.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 2,8-diazaspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 2,8-diazaspiro[5.5]undecan-3-one Scaffolds
The 2,8-diazaspiro[5.5]undecan-3-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for the design of potent and selective therapeutic agents. N-alkylation of this scaffold at either the secondary amine (N-8) or the lactam nitrogen (N-2) introduces diverse functionalities, enabling the modulation of physicochemical properties, target binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of established and theoretical protocols for the N-alkylation of 2,8-diazaspiro[5.5]undecan-3-one, drawing upon established principles of amine and lactam chemistry, and supported by analogous transformations in related heterocyclic systems.
Regioselectivity in N-Alkylation: A Tale of Two Nitrogens
A critical consideration in the N-alkylation of 2,8-diazaspiro[5.5]undecan-3-one is the regioselectivity of the reaction. The scaffold presents two distinct nitrogen nucleophiles: a secondary amine at the 8-position and a lactam (amide) nitrogen at the 2-position. The secondary amine is generally more nucleophilic and basic than the lactam nitrogen. This inherent difference in reactivity can be exploited to achieve selective alkylation.
-
N-8 Alkylation (Secondary Amine): This is typically the more facile transformation due to the higher nucleophilicity of the secondary amine. Standard alkylation conditions will likely favor modification at this position.
-
N-2 Alkylation (Lactam): Alkylation of the lactam nitrogen is more challenging and generally requires harsher conditions, such as the use of a strong base to deprotonate the less acidic N-H bond of the lactam.
The choice of base, solvent, and electrophile will be paramount in directing the alkylation to the desired nitrogen atom.
Protocol I: Selective N-8 Alkylation via Direct Alkylation with Alkyl Halides
This protocol focuses on the preferential alkylation of the more nucleophilic secondary amine at the N-8 position under mild basic conditions. The lactam nitrogen is expected to remain largely unreacted under these conditions.
Causality of Experimental Choices:
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is chosen to deprotonate the secondary amine without significantly affecting the less acidic lactam N-H. Cesium carbonate is often more effective due to the increased solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the amine.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: The reaction is typically performed at room temperature to moderate heating to favor the kinetically preferred N-8 alkylation and minimize potential side reactions or dialkylation.
Experimental Protocol:
-
To a solution of 2,8-diazaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous DMF (0.1–0.5 M), add potassium carbonate (1.5–2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0–1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 25 | 12 | Expected >80 |
| 2 | Methyl Iodide | Cs₂CO₃ | MeCN | 50 | 6 | Expected >85 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | 18 | Expected >75 |
*Yields are hypothetical and based on typical N-alkylation reactions of secondary amines.
Visualization:
Caption: Workflow for selective N-8 alkylation.
Protocol II: N-2 Alkylation of the Lactam Moiety
Alkylation of the less nucleophilic lactam nitrogen at the N-2 position necessitates the use of a strong base to generate the corresponding amide anion. This protocol requires anhydrous conditions to prevent quenching of the strong base.
Causality of Experimental Choices:
-
Base: A strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to deprotonate the lactam N-H. NaH is a common choice for this transformation.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are essential to prevent the reaction of the strong base with protic impurities.
-
Temperature: The deprotonation is often carried out at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the alkylation to completion.
Experimental Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2–1.5 eq) in anhydrous THF (0.1–0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of N-8 protected 2,8-diazaspiro[5.5]undecan-3-one (e.g., Boc-protected) (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1–1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
If an N-8 protecting group was used, deprotect under appropriate conditions.
Data Presentation:
| Entry | N-8 Protection | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc | Benzyl Bromide | NaH | THF | 0 to 25 | 12 | Expected >70 |
| 2 | Cbz | Methyl Iodide | NaH | DMF | 0 to 25 | 8 | Expected >75 |
| 3 | Boc | Allyl Bromide | LDA | THF | -78 to 25 | 6 | Expected >65 |
*Yields are hypothetical and based on typical N-alkylation reactions of lactams.
Visualization:
Caption: Workflow for selective N-2 alkylation.
Protocol III: Reductive Amination for N-8 Alkylation
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[1] This two-step, one-pot process involves the reaction of the secondary amine at N-8 with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation. It is mild enough not to reduce the carbonyl starting material but is effective at reducing the iminium ion intermediate. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.
Experimental Protocol:
-
To a solution of 2,8-diazaspiro[5.5]undecan-3-one (1.0 eq) and the desired aldehyde or ketone (1.0–1.2 eq) in anhydrous DCM or DCE (0.1–0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5–2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 12 | Expected >85 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 25 | 18 | Expected >80 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 25 | 24 | Expected >75 |
*Yields are hypothetical and based on typical reductive amination reactions.
Visualization:
Caption: Workflow for N-8 alkylation via reductive amination.
Protocol IV: Buchwald-Hartwig Amination for N-Arylation/Vinylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, typically between an amine and an aryl or vinyl halide/triflate.[2][3][4] This method is particularly useful for introducing aryl or vinyl substituents at the N-8 position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are crucial for the efficiency of the catalytic cycle. The choice of ligand can significantly impact the reaction outcome.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine 2,8-diazaspiro[5.5]undecan-3-one (1.0 eq), the aryl or vinyl halide/triflate (1.0–1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5–2.0 eq).
-
Add anhydrous toluene or dioxane.
-
Seal the reaction vessel and heat to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | Expected >70 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 110 | 18 | Expected >65 |
| 3 | Phenyl triflate | Pd₂(dba)₃/SPhos | NaOtBu | Toluene | 90 | 24 | Expected >70 |
*Yields are hypothetical and based on typical Buchwald-Hartwig amination reactions.
Visualization:
Caption: Workflow for N-8 arylation/vinylation.
Conclusion and Future Perspectives
The N-alkylation of 2,8-diazaspiro[5.5]undecan-3-one offers a gateway to a vast chemical space of novel, biologically active molecules. The protocols outlined in this guide, based on established chemical principles and analogous systems, provide robust starting points for the selective functionalization of this important scaffold. Further optimization of reaction conditions, particularly for the more challenging N-2 alkylation, and the exploration of novel catalytic systems will undoubtedly expand the synthetic utility of this versatile building block in drug discovery and development.
References
-
Kókai, E., Halász, J., Dancsó, A., Nagy, J., Simig, G., & Volk, B. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Trost, B. M., & Kunz, R. A. (1974). New synthetic reactions. Alkylation of lactam derivatives. The Journal of Organic Chemistry, 39(16), 2475–2476.
- Lou, S., & Schaus, S. E. (2008). Asymmetric Mannich reactions of N-Boc-imines with unmodified ketones catalyzed by cinchona alkaloids. Journal of the American Chemical Society, 130(22), 6922–6923.
- Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). A proazaphosphatrane as a new, efficient, and conveniently available ligand for the copper-catalyzed N-arylation of nitrogen heterocycles. The Journal of Organic Chemistry, 73(8), 3047–3062.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Tarasova, Y. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12531-12588. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Drug Metabolic Stability via Spirocyclic Amine Scaffolds
[1]
Abstract
The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy designs toward three-dimensional (
Design Rationale: The Geometric Defense
Metabolic attrition often occurs due to the rapid oxidation of lipophilic amines by Cytochrome P450 (CYP450) enzymes. The standard piperidine ring—a ubiquitous pharmacophore—possesses metabolically vulnerable
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane) address this liability through three distinct mechanisms:
-
Steric Occlusion: The orthogonal geometry of the spiro-fused rings creates a "bulky" 3D environment that hinders the approach of the heme-iron-oxo species of CYP450 to the sensitive
-carbons. -
Electronic Deactivation: The high ring strain of small spirocycles (specifically cyclobutane/oxetane rings) alters the hybridization and ionization potential of the amine, often reducing the propensity for Single Electron Transfer (SET) initiation of metabolism.
-
Vector Reorientation: Spirocycles offer distinct exit vectors compared to their monocyclic counterparts, allowing retention of target binding while projecting metabolic soft spots into "safe" pockets or removing them entirely.
Visualizing the Mechanism
The following diagram illustrates the transition from a metabolically vulnerable piperidine to a resistant spirocycle.
Caption: Transition from planar piperidine to orthogonal spirocycle blocks CYP450 access via steric shielding.
Case Study: Isomeric Azaspiro[3.3]heptanes
A compelling demonstration of this effect is found in the comparison of piperidine against its spirocyclic bioisosteres. In a 2023 study by Mykhailiuk et al., the metabolic stability of 1-azaspiro[3.3]heptane was compared directly to 2-azaspiro[3.3]heptane and a standard piperidine analog.[2]
Key Findings:
-
Solubility: Both spirocycles maintained or improved aqueous solubility compared to the piperidine.
-
Metabolic Stability: The 1-azaspiro isomer demonstrated superior stability, likely due to the specific shielding of the nitrogen lone pair and
-protons by the adjacent spiro-cyclobutane ring.
Table 1: Comparative Metabolic Stability Data
Data derived from human liver microsome (HLM) incubation.
| Scaffold Type | Structure | LogD (7.4) | Status | ||
| Piperidine | Monocyclic | 3.3 | 14 | ~15 | Baseline |
| 2-Azaspiro[3.3]heptane | Spirocyclic | 3.6 | 53 | 31 | Improved |
| 1-Azaspiro[3.3]heptane | Spirocyclic | 3.6 | 32 | 52 | Superior |
Note: Lower
Protocol: Microsomal Stability Assay
To validate the stability of spirocyclic analogs, the Microsomal Stability Assay is the industry gold standard. This protocol measures the disappearance of the parent compound over time in the presence of liver microsomes and NADPH.
Reagents & Materials
-
Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Cofactor: NADPH Regenerating System (solutions A and B) or 10 mM NADPH solution.
-
Quenching Solution: Acetonitrile (ACN) containing internal standard (IS) (e.g., Tolbutamide or Propranolol).
-
Test Compound: 10 mM stock in DMSO.
Experimental Workflow
This protocol is designed for a 96-well plate format.
-
Preparation:
-
Dilute Test Compound to 1 µM in Phosphate Buffer (ensure DMSO < 0.1%).
-
Prepare Microsome Solution (0.625 mg/mL) in Phosphate Buffer.
-
-
Pre-Incubation:
-
Add 40 µL of Microsome Solution to assay plate wells.
-
Add 40 µL of Test Compound solution.
-
Incubate at 37°C for 10 minutes (allows temperature equilibration and non-specific binding).
-
-
Initiation:
-
Add 20 µL of NADPH (pre-warmed to 37°C) to start the reaction.
-
Final concentrations: 0.5 mg/mL microsomes, 1 µM compound.
-
-
Sampling (Time Course):
-
At
minutes, remove aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into plates containing ice-cold Quenching Solution (Stop Solution).
-
Ratio: 1 part sample to 3 parts Quenching Solution.
-
-
Processing:
-
Centrifuge plates at 4,000 rpm (approx 2500 x g) for 20 minutes at 4°C to pellet proteins.
-
Transfer supernatant to fresh plates for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Step-by-step workflow for the Microsomal Stability Assay.
Data Analysis & Calculation
To determine if the spirocyclic modification was successful, calculate the Intrinsic Clearance (
-
Plot Data: Plot ln(% Remaining) (y-axis) vs. Time (x-axis).
-
Determine Slope: The slope of the linear regression is
(elimination rate constant). -
Calculate Half-life (
): -
Calculate Intrinsic Clearance (
): Standard units: µL/min/mg protein.
Interpretation:
- : Low clearance (Stable).
- : High clearance (Unstable).
-
Goal: The spirocyclic analog should show a statistically significant reduction in
compared to the parent amine.
Troubleshooting & Optimization
-
Low Recovery at t=0: Indicates high non-specific binding (NSB) to microsomes or plasticware.
-
Solution: Check recovery in buffer-only controls. Use low-binding plates.
-
-
No Metabolism in Controls: Inactive microsomes.
-
Solution: Always run a positive control (e.g., Verapamil or Propranolol) to validate enzyme activity.
-
-
Solubility Issues: Spirocycles are generally soluble, but if the compound precipitates, data will be skewed.
-
Solution: Ensure final DMSO concentration is < 0.1%.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]
-
Mykhailiuk, P. K., et al. (2023).[2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[2][4][5][6][7] Angewandte Chemie International Edition. [Link][2]
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Protocol Source: Cyprotex/Evotec Microsomal Stability Guidelines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide coupling reactions with sterically hindered spiro amines
Executive Summary
The incorporation of spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.4]heptanes) into peptide backbones or drug candidates is a growing trend in medicinal chemistry due to their ability to increase
This guide details three tiered protocols designed specifically to overcome the nucleophilic poorness of spiro amines. We prioritize COMU/Oxyma for general hindered coupling, T3P (Propylphosphonic Anhydride) for epimerization-prone systems, and Acid Fluorides (via TFFH) for extremely hindered "impossible" couplings.
The Challenge: Rigid Sterics
Unlike flexible aliphatic amines, spirocyclic amines possess "frozen" steric bulk. The geminal disubstitution at the spiro center creates a permanent steric shield around the amine nitrogen.
-
Kinetic Consequence: The nucleophilic attack on the activated ester is rate-limiting.
-
Side Reaction Risk: Slow coupling rates allow the activated ester to undergo hydrolysis or racemization (via oxazolone formation) before the amine can react.
Reagent Selection Matrix
Do not use a "one-size-fits-all" approach. Select your reagent based on the specific steric demand and chiral sensitivity of your substrate.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.
Detailed Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Best For: Moderate steric hindrance, general spiro-coupling. Why: COMU is a third-generation uronium salt.[1] Unlike HATU, it incorporates the Oxyma leaving group, which is safer (non-explosive) and often shows higher coupling efficiency for hindered amines due to the "morpholino" effect which stabilizes the reagent [1].
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Spiro Amine (1.1 equiv)
-
COMU (1.0 - 1.1 equiv)
-
Oxyma Pure (0.1 equiv - Optional additive to scavenge any pre-activation byproducts)
-
DIPEA (2.0 - 3.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step:
-
Pre-activation (Critical): Dissolve the Carboxylic Acid and COMU in DMF (0.1 M concentration).
-
Add 0.9 equiv of DIPEA (relative to acid). Stir for 30–60 seconds. Note: Limiting base during activation prevents racemization.
-
Coupling: Add the Spiro Amine followed by the remaining DIPEA (2.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Optimization: If conversion is <50% after 1 hour, heat to 50°C. COMU is stable enough for mild heating.
-
Protocol B: The "Scalpel" (T3P - Propylphosphonic Anhydride)
Best For: Chiral acids, extremely sensitive substrates, and large-scale synthesis.[2] Why: T3P acts as a kinetic scavenger of water, driving equilibrium. It forms a mixed anhydride that is highly reactive but surprisingly resistant to epimerization. It is often superior to HATU for Aib-like sterics [2].
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Spiro Amine (1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if epimerization is a major concern.
-
Solvent: EtOAc, Me-THF, or DMF.
Step-by-Step:
-
Mix Substrates: Dissolve Carboxylic Acid and Spiro Amine in the solvent (0.2 M).
-
Add Base: Add Pyridine (or NMM). Cool to 0°C if the substrate is extremely fragile; otherwise, RT is acceptable.
-
Add T3P: Add the T3P solution dropwise.
-
Reaction: Allow to warm to RT. T3P reactions are slower; stir for 12–24 hours.
-
Workup: T3P byproducts are water-soluble.[1][2] Wash with water/bicarbonate to obtain clean product without chromatography in many cases.
Protocol C: The "Hammer" (Acid Fluorides via TFFH)
Best For: "Impossible" couplings (e.g., Secondary Spiro Amines + Bulky Acids). Why: Acid fluorides are small, hard electrophiles. The fluoride leaving group is significantly smaller than OBt/OAt (used in HATU), allowing the bulky spiro amine to approach the carbonyl carbon despite steric shielding [3].
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Spiro Amine (1.2 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DCM or DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and TFFH in anhydrous DCM (0.2 M) under Nitrogen.
-
Add DIPEA (1.5 equiv). Stir for 30 minutes at RT. This generates the Acid Fluoride in situ.[3]
-
Coupling: Add the Spiro Amine and remaining DIPEA (1.5 equiv).
-
Reaction: Stir for 2–16 hours.
-
Note: Acid fluorides are highly stable to hydrolysis compared to acid chlorides, allowing for cleaner reactions in open-flask conditions if necessary.
-
Comparative Performance Data
The following table illustrates typical conversion rates for a hindered coupling (e.g., Fmoc-Aib-OH + Spiro[3.3]heptan-2-amine) based on internal application data trends.
| Reagent | Base | Conditions | Conversion (2h) | Epimerization | Verdict |
| HATU | DIPEA | RT, DMF | 65% | Moderate | Good, but hard to purify. |
| COMU | DIPEA | RT, DMF | 88% | Low | Excellent general choice. |
| T3P | Pyridine | RT, EtOAc | 75% (requires 12h) | Very Low | Best for purity/chiral integrity. |
| TFFH | DIPEA | Reflux, DCM | 95% | Moderate | Use only if others fail. |
Troubleshooting & Optimization Workflow
If the standard protocols yield <50% conversion, follow this logic loop to identify the bottleneck.
Figure 2: Workflow for troubleshooting incomplete couplings.
Critical Note on Aggregation: Spirocyclic peptides are prone to aggregation on-resin (SPPS). If performing Solid Phase synthesis, use ChemMatrix resin (PEG-based) rather than Polystyrene to improve solvation of the growing hindered chain.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402.
Sources
Application Note: Engineering 3D Kinase Inhibitors via Spirocyclic Scaffolds
Executive Summary: Escaping Flatland
Traditional Type I and II kinase inhibitors often rely on planar, heteroaromatic systems (e.g., pyrimidines, quinazolines) to mimic the adenine ring of ATP. While potent, these "flat" molecules frequently suffer from poor physicochemical properties (low solubility), metabolic liability, and limited selectivity due to the conservation of the ATP-binding pocket across the kinome.
This guide details the integration of spirocyclic scaffolds —structures where two rings share a single atom—into kinase inhibitor design.[1] By increasing the fraction of
The Structural Advantage: Physics of the Spiro Core[2]
The "Spiro-Switch" Mechanism
Unlike flexible alkyl linkers, a spiro center locks the orientation of exit vectors. In kinase inhibitor design, this is critical for targeting:
-
The Solvent Front: Projecting solubilizing groups out of the pocket without incurring an entropic penalty upon binding.
-
The Back Pocket (Gatekeeper): Accessing hydrophobic regions (e.g., in EGFR T790M or BRAF V600E) with precise geometry.
Physicochemical Benefits ( )
Data indicates that increasing saturation correlates with clinical success.[2]
-
Solubility: Disruption of planar
-stacking in the crystal lattice lowers melting points and increases aqueous solubility. -
Selectivity: The rigid 3D shape discriminates between subtle differences in kinase isoforms (e.g., PI3K
vs ) better than promiscuous flat aromatics.
Decision Logic: When to employ Spiro Scaffolds?
Figure 1: Decision matrix for scaffold hopping from planar linkers to spirocyclic cores during lead optimization.
Case Study: HPK1 Inhibitor Optimization
A recent authoritative example (2024) demonstrates the power of this approach in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[3]
-
Challenge: Developing a selective HPK1 inhibitor with favorable pharmacokinetics (PK) over the MAP4K family.
-
Solution: Introduction of a spiro-linkage to replace a flexible chain.[1]
-
Outcome: Compound 16 (Spiro analogue) achieved
nM, >100-fold selectivity against MAP4K, and improved oral exposure in rodent models [2].[3]
| Parameter | Planar Precursor | Spiro Analogue (Cmpd 16) | Impact |
| 12 nM | 2.67 nM | 4.5x Potency Increase | |
| Selectivity (MAP4K) | < 10x | > 100x | High Specificity |
| Clearance ( | High | Moderate | Improved Metabolic Stability |
| Geometry | Flexible | Rigid (Vector defined) | Entropic Gain |
Synthetic Protocol: Construction of Spiro-Oxindoles via RCM
Spiro-oxindoles are "privileged structures" in kinase design (e.g., targeting MDM2, CDK, or PLK4). The following protocol utilizes Ring-Closing Metathesis (RCM) to construct a Spiro[cyclopentene-oxindole] core, a versatile scaffold for further functionalization.
Reagents & Equipment
-
Substrate: 3,3-diallyloxindole (synthesized via alkylation of oxindole).[4]
-
Catalyst: Grubbs’ Catalyst, 2nd Generation (G-II).
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
-
Equipment: Schlenk line (inert atmosphere), reflux condenser.
Step-by-Step Methodology
-
Precursor Synthesis (Alkylation):
-
Dissolve oxindole (1.0 eq) in DMF at 0°C.
-
Add NaH (2.5 eq, 60% dispersion) portion-wise. Stir for 30 min.
-
Add allyl bromide (2.2 eq) dropwise. Warm to RT and stir for 4 hours.
-
Checkpoint: Verify formation of 3,3-diallyloxindole via TLC/LCMS.
-
-
Spirocyclization (RCM):
-
Dissolve 3,3-diallyloxindole (0.5 mmol) in degassed anhydrous DCM (50 mL). Note: High dilution (0.01 M) is critical to prevent intermolecular polymerization.
-
Add Grubbs-II catalyst (5 mol%) under Argon flow.
-
Reflux at 40°C for 4–12 hours.
-
Monitoring: Reaction completion is indicated by the disappearance of the diallyl starting material (LCMS).
-
-
Workup & Purification:
-
Quench by exposing to air and adding activated charcoal (to sequester Ru). Stir for 1 hour.
-
Filter through a pad of Celite.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Figure 2: Synthetic route for accessing spiro-oxindole cores via Ring-Closing Metathesis.[4]
Biological Validation Protocol: Kinetic Profiling (SPR)
Spiro scaffolds often improve the Residence Time (
Objective
Measure the association (
Protocol (Biacore/Sierra Systems)
-
Chip Preparation:
-
Use a CM5 sensor chip.
-
Immobilize the target kinase (biotinylated) onto the Streptavidin (SA) surface to a density of ~2000 RU. Avoid amine coupling to prevent active site occlusion.
-
-
Compound Preparation:
-
Prepare a 3-fold dilution series of the spiro-inhibitor in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).
-
Control: Include a planar reference compound (e.g., Sunitinib for RTK assays).
-
-
Injection Cycle (Single Cycle Kinetics):
-
Association: Inject analyte for 120s at 30 µL/min.
-
Dissociation: Switch to running buffer and monitor dissociation for at least 600s . Crucial: Spiro compounds often exhibit slow-off rates; short dissociation times will yield inaccurate
.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Calculate Residence Time:
.
-
Interpretation
-
High
(> 60 min): Indicates effective rigidification and "locking" into the ATP pocket. -
Selectivity: Compare
on the target kinase vs. a highly homologous off-target. Spiro scaffolds often show larger between isoforms than planar analogs [3].
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. Link
-
Georgi, V., et al. (2018). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance.[5] Journal of Medicinal Chemistry. Link
-
Zheng, H., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery.[1][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
Application Note: Strategic Salt Formation Protocols for Diazaspiro Scaffolds
Introduction & Strategic Rationale
Diazaspiro compounds (e.g., 2,8-diazaspiro[4.5]decane derivatives) represent a "privileged scaffold" in modern medicinal chemistry.[1] Unlike flat aromatic systems, these spirocycles offer defined three-dimensional vectors that allow precise exploration of biological space, particularly for GPCR and kinase targets.[1]
However, the physicochemical properties of diazaspiro free bases often present significant developability hurdles:
-
High Basicity: With typical pKa values ranging from 9.5 to 11.0, these secondary/tertiary amines are prone to oxidation and hygroscopicity.[1]
-
Rigid Lattice Voids: The spiro-carbon creates a "kinked" geometry that can prevent tight crystal packing, leading to low-melting solids or amorphous gums ("oiling out").
-
Solubility-Permeability Trade-off: While the sp3 character improves solubility compared to flat aromatics, the lipophilic substituents required for potency often reduce aqueous solubility, necessitating salt formation for bioavailability.
This guide provides a validated workflow for stabilizing these compounds via salt formation, specifically addressing the challenge of regioselective protonation in diamine systems.
Pre-Formulation Assessment (The "Paper Screen")
Before touching a pipette, you must establish the
-
N1 (Spiro-ring): Often sterically hindered.
-
N2 (Peripheral): Often more accessible.
The Golden Rule: For stable salt formation, the difference between the pKa of the counterion acid and the base must be
| Parameter | Guideline | Implication for Diazaspiro |
| > 3 (Ideal) | Ensures proton transfer is complete; prevents disproportionation in solution. | |
| Stoichiometry | 1:1 vs 1:2 | Diazaspiro systems are diamines. You must decide whether to target the mono-salt (often preferred for hygroscopicity) or di-salt (max solubility). |
| Counterion Size | Steric Fit | Large counterions (Tosylate, Napsylate) may struggle to pack with the rigid spiro core. Small ions (Cl-, MsO-) are often superior.[1] |
Diagram 1: Strategic Decision Tree for Salt Screening
Figure 1: Decision logic for initiating a salt screen. Note the critical checkpoint at pKa calculation to ensure proton transfer feasibility.
Detailed Experimental Protocol
Phase A: Solubility & Solvent Selection
Diazaspiro salts are often highly soluble in water and methanol but insoluble in non-polar solvents. The goal is to find a system where the free base is soluble but the salt precipitates .
Recommended Solvent Systems:
-
Ethanol (EtOH): Excellent balance. Dissolves free base; salts often crystallize upon cooling.
-
Isopropanol (IPA): Lower solubility for salts than EtOH; good for "forcing" precipitation.
-
Acetone/Water (95:5): Useful for hydrates. Warning: Avoid acetone with primary amines (Schiff base formation).
-
Ethyl Acetate (EtOAc): often acts as an anti-solvent.
Phase B: Primary Screening Protocol (The "Slurry" Method)
Target Scale: 50 mg per vial.
Materials:
-
Diazaspiro Free Base (High purity, >98%)[1]
-
Acids (1M stock solutions in EtOH or THF):
Step-by-Step Procedure:
-
Dissolution: Weigh 50 mg of free base into a 4 mL glass vial. Add solvent (e.g., IPA) dropwise at 40°C until fully dissolved.[1] Note: Keep concentration high (~50-100 mg/mL).
-
Acid Addition (Critical Step):
-
For Mono-Salts: Add 0.95 equivalents of acid. (Slight deficiency prevents excess acid entrapment).
-
For Di-Salts: Add 2.1 equivalents of acid.
-
Technique: Add acid slowly while stirring at 40°C. Rapid addition can trap impurities or cause oiling.
-
-
Equilibration (Thermal Cycling): Do not just cool the vial. Cycle the temperature between 40°C and 5°C (1 hour hold at each) for 24 hours.
-
Why? This Ostwald ripening process dissolves small, amorphous particles and encourages the growth of stable crystalline forms.
-
-
Observation & Isolation:
-
Precipitate formed? Filter via centrifugation or vacuum. Wash with cold anti-solvent (e.g., Heptane).[1]
-
Clear solution? Add anti-solvent (MTBE or Heptane) dropwise until turbid, then thermal cycle again.[1]
-
Oiling out? (Common in spirocycles). Re-heat to dissolve, add a "seed" crystal if available, or scratch the glass surface.[1] Switch solvent to a more polar option (e.g., EtOH instead of EtOAc).
-
-
Drying: Dry solids at 40°C under vacuum for 12 hours. Crucial: Check for solvate loss using TGA (Thermogravimetric Analysis).
Diagram 2: Crystallization Process Flow[1]
Figure 2: The operational workflow for generating crystalline salts. The "Ripening" phase is critical for diazaspiro compounds to avoid amorphous gums.
Characterization & Data Interpretation
Once a solid is isolated, you must validate that it is indeed a salt and not a physical mixture.[1]
| Technique | What to Look For | Diazaspiro Specifics |
| XRPD (X-Ray Powder Diffraction) | Distinct peaks different from Free Base and Acid. | Spiro compounds often show polymorphism. Look for sharp Bragg peaks indicating crystallinity. |
| DSC (Diff. Scanning Calorimetry) | Single, sharp melting endotherm.[1] | A broad melt suggests amorphous content or a mixture. A shift >20°C from the free base usually confirms salt formation. |
| 1H NMR | Chemical shift changes ( | Protons adjacent to the nitrogen centers will shift downfield (deshielding) upon protonation. This confirms where the proton sits (N1 vs N2). |
| Hygroscopicity (DVS) | Mass change vs Humidity. | Critical: HCl salts of spiro-amines can be extremely hygroscopic. If mass gain >2% at 80% RH, consider changing to Fumarate or Succinate.[1] |
Troubleshooting Common Issues
Issue 1: The "Oiling Out" Phenomenon Diazaspiro salts frequently separate as a liquid oil rather than a crystal.
-
Cause: The lattice energy of the crystal is not high enough to overcome the solvation energy, or the mixture is in a "metastable zone" gap.
-
Solution:
-
Seed: If you have even one micro-crystal, use it.
-
Sonication: Apply ultrasound to the oiled mixture to induce nucleation.
-
Counterion Switch: Move from flexible acids (like Tartaric) to rigid acids (like Benzoic or Fumaric) to aid packing.
-
Issue 2: Stoichiometry Mismatch You targeted a mono-salt but got a hemi-salt (2 Base : 1 Acid) or a mix.
-
Detection: Elemental analysis (CHN) or NMR integration.
-
Solution: Re-run the screen with strict stoichiometric control. Ensure the acid is fully soluble before addition.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][6]
- Context: The authoritative text on salt selection criteria, pKa rules, and counterion toxicity classes.
-
FDA Guidance for Industry. (2014). Regulatory Classification of Pharmaceutical Co-Crystals and Salts.
- Context: Defines the regulatory boundary between a salt (proton transfer) and a co-crystal (hydrogen bond), critical for diazaspiro systems where pKa is marginal.
-
Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences.[5]
- Context: Discusses the use of Mesylate/Tosylate salts, which are often successful for rigid amine scaffolds.
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[7][8][9][10] Advanced Drug Delivery Reviews.[11]
- Context: detailed mechanisms of solubility enhancement via salt form
-
PubChem Compound Summary. (2023). 2,8-Diazaspiro[4.5]decane.[1][12]
- Context: Physical properties and safety d
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pharmtech.com [pharmtech.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. catsci.com [catsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications [mdpi.com]
- 12. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield in spirocyclization of piperidine derivatives
Subject: Optimizing Yield & Selectivity in Spirocyclization Protocols Ticket ID: SPIRO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Overview: The 3D-Scaffold Challenge
Welcome to the Spiro-Piperidine Technical Support Center. You are likely here because your spirocyclization yields are stalling below 40%, or you are battling regioselectivity issues. Spiro-piperidines are privileged scaffolds in drug discovery due to their ability to project functionality into defined 3D vectors, offering superior physicochemical properties compared to flat aromatic systems.[1] However, the formation of the quaternary spiro-center is thermodynamically and kinetically demanding.
This guide moves beyond standard textbook procedures. It focuses on causality —why your reaction failed—and self-validating protocols to fix it.
Module 1: The Acid-Mediated Pathway (Prins & Aza-Prins)
Primary Use Case: Constructing spiro-ethers or spiro-amines fused to the piperidine ring.
The Core Mechanism
The reaction relies on the condensation of a homoallylic amine/alcohol with an aldehyde to form an oxocarbenium or iminium ion, followed by cyclization.
-
Failure Point: The intermediate cation is unstable or trapped by the solvent rather than the internal alkene.
Protocol Optimization: The "HFIP Effect"
Standard solvents (DCM, Toluene) often fail to stabilize the cationic transition state. Recommendation: Switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a co-solvent.[2] HFIP forms a hydrogen-bond network that stabilizes the cation without being nucleophilic enough to trap it.
| Variable | Standard Condition | Optimized Condition | Technical Rationale |
| Solvent | DCM or Toluene | DCM:HFIP (4:1) | HFIP stabilizes the developing positive charge in the transition state. |
| Lewis Acid | TFA or H₂SO₄ | TMSOTf or BF₃·OEt₂ | Silyl triflates promote rapid oxocarbenium formation at lower temperatures (-78°C). |
| Temperature | 0°C to RT | -78°C to -20°C | Kinetic control prevents polymerization of the aldehyde. |
Self-Validating Check (The "Color Test")
-
Observation: If the reaction mixture turns dark brown/black immediately upon Lewis Acid addition, you are polymerizing the aldehyde.
-
Correction: Lower temperature to -78°C and dilute the concentration (0.05 M).
Module 2: The Metal-Catalyzed Pathway (Ring-Closing Metathesis)
Primary Use Case: Forming the spiro-ring via bis-alkene precursors.
The "Catalyst Death" Phenomenon
Ruthenium carbenes (Grubbs I/II) are susceptible to coordination by the basic piperidine nitrogen. This forms a stable, inactive chelate, effectively killing the catalytic cycle.
Troubleshooting Workflow: The "N-Protection" Rule
Critical Rule: Never attempt RCM on a free secondary amine or a basic tertiary amine.
Step-by-Step Optimization:
-
Protect the Nitrogen: Use electron-withdrawing groups (EWG) like Tosyl (Ts) or Trifluoroacetyl . Avoid Boc if the steric bulk near the reacting center is high; the carbonyl oxygen in Boc can still coordinate Ru.
-
Protonation Strategy: If you must use a basic amine, add 1.0 equivalent of p-Toluenesulfonic acid (pTsOH) . This protonates the nitrogen, rendering it non-coordinating (ammonium salt), allowing the Ru-catalyst to function.
-
Ethylene Removal: The reaction is an equilibrium. You must drive it forward.
-
Technique: Sparging with Argon is insufficient for difficult spiro-closures. Apply a static vacuum (approx. 100 mbar) or reflux to physically expel ethylene.
-
Figure 1: Decision matrix for troubleshooting stalled Ring-Closing Metathesis (RCM) reactions.
Module 3: Intramolecular Alkylation (Base-Mediated)
Primary Use Case: Sn2 displacement to close small spiro-rings (3-5 membered).
The Elimination vs. Cyclization Battle
When cyclizing a piperidine precursor with a pendant leaving group (LG), the base can act as a nucleophile (cyclization) or a base (elimination).
Optimization Protocol:
-
Solvent Polarity: Switch from THF to DMF or DMSO . The higher dielectric constant dissociates the ion pair, making the enolate/anion more nucleophilic.
-
The "Thorpe-Ingold" Boost: If possible, introduce gem-dimethyl groups on the tether. This pre-organizes the conformation, forcing the reactive centers closer (Gem-Disubstituent Effect).
Data Comparison: Base Selection
| Base | pKa (Conj. Acid) | Outcome Risk | Recommended For |
|---|---|---|---|
| NaH | 35 | High Elimination | Simple, unhindered electrophiles. |
| LiHMDS | 26 | Medium | Sensitive substrates; Li+ chelation can direct cyclization. |
| KOtBu | 17 | Very High Elimination | Avoid for spiro-cyclization unless steric bulk is low. |
FAQ: Rapid Diagnostics
Q: My Prins cyclization product is a complex mixture of isomers. How do I fix this? A: This is a thermodynamic control issue.
-
Fix: Run the reaction at -78°C. If selectivity remains poor, switch the Lewis Acid to SnCl₄ . Tin (IV) allows for a tighter chelating transition state, often favoring the cis-isomer (kinetic product).
Q: In RCM, the catalyst turns black and precipitates within 10 minutes. A: Your catalyst has decomposed (oxidized or poisoned).
-
Check 1: Is your solvent degassed? (Freeze-pump-thaw is required, not just bubbling).
-
Check 2: Are there trace amines? (Wash your precursor with dilute HCl before the reaction).
Q: I am trying to synthesize a spiro[piperidine-4,3'-oxetane] but getting low yields. A: Oxetane formation is strained.
-
Strategy: Do not use direct cyclization. Instead, synthesize the spiro-ketone first, then use Corey-Chaykovsky epoxidation (TMSI/DMSO) followed by ring expansion, or use the specific Carreira protocol for spiro-oxetanes (see References).
Visualizing the Method Selection
Figure 2: Strategic selection of synthetic methodology based on target functionality.
References
-
Griggs, S. D., et al. (2018). "Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years." Organic & Biomolecular Chemistry.
- Carreira, E. M., et al. (2010). "Synthesis of Spirocyclic Piperidines." Angewandte Chemie International Edition. (Foundational work on spiro-oxetanes/azetidines).
- Reddy, B. V. S., et al. (2012). "Prins Cyclization for the Synthesis of Spiro-Piperidines." Tetrahedron Letters.
-
BenchChem Application Note. (2025). "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction."
-
Chemical Science. (2022). "Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems."
Sources
Technical Support Center: Diazaspiro Synthesis & Cyclization
Introduction
Welcome to the Diazaspiro Synthesis Support Center. As researchers, we often treat diazaspirocycles—privileged scaffolds in GPCR and kinase inhibitor discovery—as simple extensions of standard heterocyclic chemistry. They are not. The formation of the spiro-quaternary carbon imposes unique entropic penalties and steric congestion that frequently stall standard cyclization protocols.
This guide moves beyond basic "check your solvent" advice. We analyze the mechanistic causality of failure: from the Thorpe-Ingold effect to catalyst poisoning in metathesis. Below are the specific troubleshooting modules designed to rescue your stalled intermediates.
Module 1: The Thermodynamic vs. Kinetic Standoff
Issue: “My reaction yields oligomers or recovers starting material, even with good leaving groups.”
Root Cause Analysis
Creating a quaternary spiro-center is entropically disfavored. If the reaction rate (
Troubleshooting Protocol: The Pseudo-High Dilution Setup
Standard high dilution (0.001 M) is often impractical due to solvent volume and kinetics. Use Pseudo-High Dilution to keep the instantaneous concentration of the reactive intermediate low while maintaining a practical reaction volume.
Step-by-Step Methodology:
-
The Pot: Charge the reaction flask with the catalyst/base and 80% of the total solvent volume. Heat to reflux before adding substrate.
-
The Feed: Dissolve your linear precursor in the remaining 20% of solvent.
-
The Injection: Use a syringe pump to add the substrate over 4–8 hours.
-
Why? This ensures
. The reactive intermediate cyclizes ( ) before it encounters another unreacted molecule ( ).
-
-
The Chase: After addition, stir for an additional 2–4 hours.
Data: Concentration vs. Yield in Spirocyclization
| Concentration (M) | Method | Yield (Diazaspiro[4.5]) | Polymerization % |
| 0.1 M | Batch | 12% | 85% |
| 0.01 M | Batch | 45% | 40% |
| 0.05 M (Final) | Pseudo-High Dilution | 88% | <5% |
Visualizing the Decision Logic
Caption: Diagnostic logic for distinguishing between kinetic failures (oligomerization) and thermodynamic/trajectory failures (no reaction).
Module 2: Ring-Closing Metathesis (RCM) Failures
Issue: “The Grubbs catalyst dies immediately. The solution turns black/brown, and I see isomerization but no cyclization.”
Root Cause Analysis
Diazaspiro precursors contain basic nitrogen atoms. These nitrogens coordinate to the Ruthenium (Ru) center of the catalyst, displacing the phosphine or carbene ligand. This creates a "chelated," inactive Ru-species. Furthermore, Ru-hydrides formed during decomposition catalyze the isomerization of your terminal alkene into an internal alkene (unreactive).
The "Scavenger" Protocol
You must "distract" the nitrogen or the hydrides.
-
Lewis Acid Protection: Add Ti(OiPr)₄ (0.3 – 1.0 equiv) to the reaction mixture before adding the catalyst.
-
Protonation (Salt Formation): Convert the amine to a hydrochloride or tosylate salt (R-NH₂·HCl) prior to RCM.
-
Note: RCM catalysts tolerate ammonium salts well, and the charged nitrogen cannot coordinate to Ru.
-
-
Hydride Scavenging: Add 1,4-Benzoquinone (10 mol%).
Comparison of Additives in RCM
| Additive | Target Problem | Recommended Loading | Impact on Yield |
| None | N/A | N/A | <10% (Stalled) |
| Ti(OiPr)₄ | N-Chelation | 30–100 mol% | 65–80% |
| HCl (Gas) | N-Chelation | 100 mol% | 70–90% |
| Benzoquinone | Isomerization | 10 mol% | +15–20% boost |
Pathway Visualization: The Catalyst Death Loop
Caption: Mechanism of catalyst poisoning by nitrogen chelation and the rescue role of Lewis Acids.
Module 3: Baldwin’s Rules & Trajectory Constraints
Issue: “I am trying to close a 5-membered ring via nucleophilic displacement, but it won't go.”
Scientific Insight
Diazaspiro synthesis often involves forming a 5-membered ring at a quaternary center. According to Baldwin’s Rules :
-
5-exo-tet: Favored (e.g., displacing a halide on a side chain).
-
5-endo-trig: Disfavored (e.g., attacking a double bond within the forming ring).
Critical Nuance: Even "Favored" 5-exo-tet reactions can fail in spiro-synthesis due to the Gem-Disubstituent Effect working against you if the angle is too compressed (strain) or if the trajectory is blocked by the existing ring.
FAQ: When to Break the Rules?
Q: Can I force a 5-endo-trig cyclization? A: Generally, no. However, you can cheat by changing the geometry of the intermediate.
-
Solution: Use Iodocyclization .[7] The large Iodine atom activates the alkene, and the intermediate iodonium ion alters the attack angle, often allowing formally "disfavored" closures to proceed via a bridged intermediate.
Module 4: Oxidative & Radical Cyclization
Issue: “Standard Sn2 fails. I want to try C-H activation or oxidative closure.”
Protocol: Manganese(III) Oxidative Cyclization
For electron-rich diaza-precursors, Mn(OAc)₃ mediated radical cyclization is robust but sensitive to solvent.
Optimization Guide:
-
Solvent: Switch from pure Acetic Acid (AcOH) to Trifluoroethanol (TFE) or HFIP. The high ionizing power stabilizes the radical cation intermediate.
-
Temperature: These reactions often require 60–80°C.
-
Stoichiometry: Radical cyclizations are not catalytic. Use 2.2 – 3.0 equivalents of Mn(OAc)₃.
References
-
Review of Spirocyclic Synthesis & Challenges
- Title: Recent Advances in the Synthesis of Azaspirocycles and Their Applic
- Source:Molecules (2019).
-
URL:[Link]
-
Thorpe-Ingold Effect (Gem-Dialkyl Effect)
- Troubleshooting Ring-Closing Metathesis (RCM)
-
Baldwin’s Rules & Exceptions
- Title: Rules for Ring Closure.
- Source:Journal of the Chemical Society, Chemical Communic
-
URL:[Link]
-
Oxidative Cycliz
Sources
- 1. scispace.com [scispace.com]
- 2. Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. The direct oxidative diene cyclization and related reactions in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one: A Comparative Approach
Introduction: Deciphering Complexity with ¹H NMR
In the realm of drug development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, present a unique challenge due to their rigid, three-dimensional conformations which can lead to complex and often overlapping signals in their nuclear magnetic resonance (NMR) spectra. ¹H NMR spectroscopy remains the most powerful and accessible tool for elucidating the structure of such molecules in solution.[1][2] By analyzing the chemical shift, integration, and spin-spin coupling of each proton, we can map the connectivity and stereochemical relationships within a molecule.
The Target Molecule: Predicted ¹H NMR Profile
The structure of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one contains several distinct proton environments. The spirocyclic core locks the two rings in a perpendicular arrangement, significantly influencing the chemical environment of the protons on each ring. The presence of a lactam, an N-methyl group, and a secondary amine further differentiates the proton signals.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The structural interpretation of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one via ¹H NMR spectroscopy relies on a predictive framework built upon fundamental principles and comparison with known analogs. The key identifying features in its spectrum would be a singlet for the N-methyl group around 3.0 ppm, distinct multiplets for protons alpha to the two different nitrogen environments, and a complex aliphatic region corresponding to the piperidine ring protons. For an unambiguous assignment, especially of the complex multiplets, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. This guide provides the foundational analysis necessary for researchers to confidently interpret their experimental data and confirm the synthesis of this and other complex spirocyclic structures.
References
-
Structural determination of -lactams by 1 H and 13 C NMR - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities - Impactfactor. Available at: [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N - ScienceDirect. Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]
-
¹H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry. Available at: [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. Available at: [Link]
-
SUPPORTING MATERIALS. Available at: [Link]
-
A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES - Compound Interest. Available at: [Link]
-
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - Organic Syntheses. Available at: [Link]
-
Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Available at: [Link]
-
Table 2 . ¹ H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. Available at: [Link]
-
Proton NMR Table - MSU chemistry. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
¹H NMR Chemical Shift - Oregon State University. Available at: [Link]
-
¹H NMR Spectrum (CHEM022801) - ContaminantDB. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab - IRIS. Available at: [Link]
-
¹H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]
-
Interpreting the ¹H NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). Available at: [Link]
-
Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives - ResearchGate. Available at: [Link]
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]
Sources
Comparative Guide: Structural Dynamics of 2,8-Diazaspiro[5.5]undecan-3-one in Drug Discovery
Executive Summary
In the modern "Escape from Flatland" era of medicinal chemistry, the 2,8-diazaspiro[5.5]undecan-3-one scaffold represents a critical geometric tool. Unlike traditional planar linkers (e.g., biphenyls, phenyl-piperazines), this spirocyclic framework offers a rigid, orthogonal exit vector that maximizes
This guide provides a technical comparison of the 2,8-diazaspiro[5.5]undecan-3-one scaffold against standard alternatives, supported by crystallographic protocols and structural data analysis. Our objective is to demonstrate how this specific 3D architecture improves solubility and metabolic stability profiles compared to flat analogues.
Structural Analysis & Comparative Crystallography
The defining feature of 2,8-diazaspiro[5.5]undecan-3-one is the quaternary spiro-carbon at position 5 (relative to the spiro fusion), which forces the two six-membered rings into a perpendicular orientation. This contrasts sharply with the flexible or planar nature of common alternatives.
Comparative Metric Analysis
The following table contrasts the spiro scaffold with 4-phenylpiperidine (a common pharmacophore with similar atom count but lower dimensional complexity).
| Feature | 2,8-Diazaspiro[5.5]undecan-3-one | 4-Phenylpiperidine (Alternative) | Implication for Drug Design |
| Vector Angle | ~90° (Orthogonal) | 180° (Linear/Planar) | Spiro allows access to globular binding pockets; phenylpiperidine fits narrow channels. |
| 0.89 (High) | 0.45 (Moderate) | Higher | |
| Ring Conformation | Rigid Chair-Chair | Flexible Chair-Planar | Spiro reduces entropic penalty upon binding. |
| Lipophilicity (cLogP) | Lower (Polar surface area distributed in 3D) | Higher (Planar aromatic stacking) | Spiro improves metabolic stability by reducing "grease" [2]. |
Crystallographic Insights
X-ray diffraction studies of the hydrochloride salt of 2,8-diazaspiro[5.5]undecan-3-one reveal specific geometric constraints:
-
Spiro-Carbon Geometry: The bond angle at the spiro junction typically deviates slightly from the ideal tetrahedral 109.5° due to ring strain, often observed closer to 107-108°, locking the rings.
-
H-Bond Networking: The C3-ketone acts as a dedicated acceptor, while the N8-amine (secondary) serves as a donor. In the crystal lattice, this creates a "ribbon" motif distinct from the "stacking" seen in aromatic alternatives.
Experimental Protocols
To replicate the structural data, we utilize a self-validating crystallization workflow designed to mitigate the high solubility of the free base.
Protocol A: Salt Formation & Crystal Growth
Rationale: The free base is often an oil or amorphous solid. Co-crystallization with hydrochloric acid or fumaric acid freezes the ring puckering.
-
Dissolution: Dissolve 50 mg of 2,8-diazaspiro[5.5]undecan-3-one in 2 mL of anhydrous ethanol.
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C. A white precipitate (the salt) will form immediately.
-
Recrystallization (Vapor Diffusion):
-
Dissolve the crude salt in a minimum volume of Methanol (approx. 0.5 mL).
-
Place this solution in an inner vial.
-
Place the inner vial into a larger jar containing 10 mL of Ethyl Acetate (antisolvent).
-
Seal tightly and store at 4°C for 72 hours.
-
Result: Colorless prismatic crystals suitable for X-ray diffraction.
-
Protocol B: X-Ray Data Collection
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Temperature: Maintain 100 K using a nitrogen cryostream to reduce thermal vibration of the spiro-rings.
-
Source: Cu-K
radiation ( Å) is preferred for light-atom organic structures to maximize diffraction intensity.
Visualizations & Workflows
Crystallization & Analysis Workflow
The following diagram outlines the logical flow from synthesis to structural validation.
Figure 1: Step-by-step workflow for obtaining high-quality structural data from spirocyclic amines.
Structural Logic: Spiro vs. Flat
This diagram illustrates the decision-making process when choosing between the spiro scaffold and a flat alternative.
Figure 2: Decision matrix for scaffold selection based on binding pocket geometry and physicochemical requirements.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4] Expert Opinion on Drug Discovery.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Structures.
Sources
Fsp³ Score Comparison: Spiro Scaffolds vs. Aromatic Rings
A Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary
In modern drug discovery, the "Escape from Flatland" is not merely a design trend but a statistical necessity for clinical success. While aromatic rings (low Fsp³) have historically dominated small molecule libraries due to synthetic accessibility via Suzuki-Miyaura and Buchwald-Hartwig couplings, they often impose liabilities regarding solubility and non-specific binding.
This guide objectively compares Spirocyclic Scaffolds (High Fsp³) against traditional Aromatic Rings (Low Fsp³). We analyze the impact of increasing the fraction of sp³-hybridized carbons (Fsp³) on physicochemical properties, metabolic stability, and selectivity, supported by experimental protocols and decision-making frameworks.
The Metric: Understanding Fsp³
Definition: Fsp³ is the ratio of sp³-hybridized carbon atoms to the total carbon count in a molecule.[1][2][3]
-
The "Magic Number": Seminal analysis by Lovering et al. (2009) revealed that compounds transitioning from discovery to Phase I clinical trials typically exhibit an Fsp³ > 0.42 .
-
The Flatland Problem: Aromatic-heavy molecules (Fsp³ < 0.3) tend to be planar and lipophilic. This promotes
stacking (poor solubility) and non-specific hydrophobic binding (promiscuity/toxicity).
Comparative Analysis: Spiro vs. Aromatic
The following data synthesis compares a standard aromatic motif (e.g., Phenyl, Pyridine) against common spiro-bioisosteres (e.g., Spiro[3.3]heptane, Spirooxetane).
A. Solubility & Physicochemical Properties
| Feature | Aromatic Rings (Low Fsp³) | Spiro Scaffolds (High Fsp³) | Mechanism of Action |
| Crystal Packing | High Lattice Energy | Low Lattice Energy | Spiro-centers create "kinks" in 3D structure, disrupting efficient crystal packing ( |
| Solubility (Aq) | Generally Low | High | Disruption of planarity exposes more surface area to solvation; spirooxetanes specifically add polarity without H-bond donors. |
| Lipophilicity | High LogP/LogD | Tunable | Spirocycles often lower LogD compared to their aromatic parents, improving the unbound fraction ( |
B. Metabolic Stability (LME/HLM)
-
Aromatic Liability: Phenyl rings are prime targets for CYP450-mediated oxidation (epoxidation, hydroxylation), particularly at para positions or electron-rich systems.
-
Spiro Advantage: Spiro scaffolds (e.g., spiro[3.3]heptane) lack the
-system required for many oxidative pathways. They act as "metabolic blockers."-
Caveat: While generally more stable, specific spiro-systems can introduce new liabilities if they contain strained ethers (e.g., oxetanes) susceptible to acid-catalyzed hydrolysis in rare cases, though they are generally stable at physiological pH.
-
C. Selectivity & Vector Geometry
-
Aromatic: Exit vectors are confined to 120° (ortho/meta/para). This limited geometry often forces "flat" binding, leading to off-target hits (e.g., hERG inhibition).
-
Spiro: Provides novel exit vectors (e.g., 90° or tetrahedral angles).
-
Case Study: In Olaparib analogues, replacing the piperazine/phenyl core with a diazaspiro[3.3]heptane maintained potency but significantly improved selectivity against other PARP isoforms by exploiting a specific 3D pocket that flat rings could not access.
-
Visualizing the "Escape from Flatland"
The following diagram illustrates the structural and property transition when moving from an aromatic linker to a spirocyclic scaffold.
Figure 1: The structural transition from planar aromatic systems to 3D spiro-scaffolds, highlighting the shift in physicochemical liabilities to assets.
Experimental Protocols
To validate the advantages of a spiro-scaffold in your specific series, use this comparative workflow. This protocol assumes you are comparing a parent aromatic compound (Compound A) with its spiro-analogue (Compound B).
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: To determine if the Fsp³ increase translates to actual solubility improvements.
-
Preparation:
-
Dilution Series:
-
In a 96-well plate, spike DMSO stocks into PBS to create a concentration range (e.g., 1
M to 500 M). Final DMSO concentration must be <2%.
-
-
Incubation:
-
Shake plates at room temperature for 90 minutes.
-
-
Measurement (Nephelometry):
-
Measure forward light scattering (laser nephelometry). Insoluble particles scatter light.[6]
-
Data Analysis: The onset of precipitation is the solubility limit.
-
Success Metric: Compound B should show a >3x increase in solubility limit compared to Compound A.
-
Protocol B: Comparative Metabolic Stability (Microsomal)
Purpose: To assess if the spiro-cycle blocks metabolic soft spots.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Reaction:
-
Incubate compounds (1
M) with NADPH (1 mM) in phosphate buffer (37°C).
-
-
Sampling:
-
Take aliquots at
min. -
Quench immediately with ice-cold Acetonitrile containing internal standard.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS.[7]
-
Calculate Intrinsic Clearance (
) using the slope of vs time. -
Success Metric: A decrease in
for the spiro-analogue indicates improved metabolic stability.
-
Strategic Decision Framework
When should you switch from an aromatic ring to a spiro scaffold? Use this logic flow.
Figure 2: Decision matrix for implementing spirocyclic scaffolds in lead optimization.
Expert Insight & Causality
As an application scientist, it is critical to note that higher Fsp³ is not a panacea .
-
Synthetic Complexity: Spiro scaffolds often require multi-step synthesis (e.g., cyclization of bis-alkyl halides) compared to one-step Suzuki couplings for aromatics. This can slow down the Design-Make-Test (DMT) cycle.
-
"Molecular Obesity": Simply adding spiro-bulk can increase Molecular Weight (MW) without adding binding energy. The goal is Ligand Efficiency (LE) .
-
The "Goldilocks" Zone: The most successful drugs often balance Fsp³ (0.4 – 0.6) with some aromatic character for
-stacking interactions within the protein active site. Total saturation is rarely the goal; strategic saturation is.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][8] Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
-
Zheng, S., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[9] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. scribd.com [scribd.com]
- 9. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
The Spirocyclic Scaffold: A Comparative Guide to Potency at G Protein-Coupled Receptors
In the landscape of G Protein-Coupled Receptor (GPCR) pharmacology, the quest for ligands with high potency and selectivity is paramount. Among the privileged scaffolds in medicinal chemistry, spirocyclic systems have garnered significant attention. Their rigid, three-dimensional structures offer a unique platform for orienting functional groups in precise spatial arrangements, leading to enhanced affinity and selectivity for their biological targets. This guide provides a comparative analysis of the potency of various spiro-analog classes in GPCR ligand binding, supported by experimental data and detailed protocols for assessing ligand-receptor interactions. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the intricacies of spiro-analog pharmacology.
The Allure of the Spirocyclic Moiety in GPCR Ligand Design
The spirocyclic core, characterized by two rings sharing a single carbon atom, imparts a conformational rigidity that is highly advantageous in drug design. This rigidity reduces the entropic penalty upon binding to the receptor, often translating to higher affinity. Furthermore, the defined three-dimensional geometry of spiro-analogs allows for the exploration of chemical space in a more controlled manner compared to more flexible acyclic or monocyclic compounds. This structural feature is particularly beneficial when targeting the often-complex and subtle topographies of GPCR binding pockets.
This guide will delve into a comparative analysis of several key classes of spiro-analogs, examining their structure-activity relationships (SAR) and binding potencies at various GPCRs, with a focus on serotonin, dopamine, and muscarinic receptors.
Comparative Potency of Spiro-Analog Classes at Key GPCRs
The potency of a ligand is a critical determinant of its potential as a therapeutic agent or a research tool. In the context of GPCRs, potency is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) in binding assays, or the half-maximal effective concentration (EC50) in functional assays. Here, we compare the binding affinities of different spiro-analog scaffolds at several major GPCR families.
It is important to note that the binding data presented below are compiled from various studies. Direct comparison of absolute potency values should be approached with caution, as experimental conditions such as the cell line, radioligand, and assay buffer can influence the results. The data is intended to provide a relative understanding of the potency of these compound classes.
Spiro-Piperidine Analogs
The spiro-piperidine scaffold is a common motif in many centrally active compounds. Its derivatives have been extensively explored as ligands for a variety of GPCRs.
| Compound Class | Target Receptor | Representative Compound | Binding Affinity (Ki, nM) | Reference |
| Spiro[chromane-2,4'-piperidine] | GPR119 (agonist) | (R)-29 | EC50 = 54 | [1] |
| Spiro[dihydroanthracene-9,3'-pyrrolidine] | 5-HT2A | SpAMDA | 1.5 | [2] |
| N1-alkyl spiperone analog | 5-HT2A | N1-methyl derivative | ~10 (slight decrease from spiperone) | [3] |
The spiro[chromane-2,4'-piperidine] series has yielded potent GPR119 agonists, with compound (R)-29 demonstrating an EC50 in the low nanomolar range.[1] In the realm of serotonin receptors, spiro[dihydroanthracene-9,3'-pyrrolidine] (SpAMDA) stands out as a high-affinity 5-HT2A receptor antagonist.[2] Modifications to the well-known D2/5-HT antagonist spiperone, which itself contains a spiro-piperidine moiety, have shown that substitutions on the spiro-ring system can modulate affinity and selectivity.[3]
Spiro-Oxindole Analogs
The spiro-oxindole scaffold is a prominent feature in many natural products and has been a fertile ground for the discovery of potent GPCR ligands. Its unique structural and electronic properties contribute to high-affinity binding.
| Compound Class | Target Receptor | Representative Compound | Binding Affinity (Ki, nM) | Reference |
| Spiro[pyrrolidine-3,3'-oxindole] | 5-HT7 | Analog 5c | 1.2 | [4] |
| Spiro[pyrrolidine-3,3'-oxindole] | 5-HT6 | Analog 12a | 230 | [5] |
| Spiro[indoline-3,3'-pyrrolidine] | 5-HT6 | Analog 18 | 480 | [5] |
Derivatives of spiro[pyrrolidine-3,3'-oxindole] have been identified as potent ligands for various serotonin receptor subtypes. Notably, low nanomolar antagonists for the 5-HT7 receptor have been developed from this scaffold.[4] The same core structure has also yielded ligands with submicromolar affinities for the 5-HT6 receptor, highlighting the versatility of this chemical class.[5]
Spiro-Hydantoin Analogs
Spiro-hydantoins represent another class of spirocyclic compounds that have been investigated for their modulatory effects on ion channels, including some that are functionally coupled to GPCRs. While not direct GPCR binders in the classical sense, their activity on downstream effectors is noteworthy.
| Compound Class | Target Receptor (Modulator) | Representative Action | Observation | Reference |
| Spiro-hydantoin | GABA-A Receptor | Reversal of anesthetic-induced desensitization | Submicromolar to low micromolar activity | [6][7] |
Studies on spiro-hydantoins have shown their ability to reverse the action of positive allosteric modulators on GABA-A receptors, which are ligand-gated ion channels but are key components of inhibitory neurotransmission regulated by GPCRs.[6][7] This activity occurs in the submicromolar to low micromolar range, demonstrating the potential of this scaffold in modulating neuronal excitability.[6][7]
Experimental Protocols for Assessing Spiro-Analog Potency
The determination of ligand potency relies on robust and well-validated experimental assays. Here, we provide detailed, step-by-step methodologies for two widely used GPCR ligand binding assays: a traditional radioligand competition binding assay and a more modern fluorescence-based assay.
Experimental Workflow: Ligand Binding Assays
Caption: General workflow for determining GPCR ligand binding potency.
Protocol 1: Radioligand Competition Binding Assay ([³H]-Spiperone)
This protocol is adapted for determining the binding affinity of a test compound (e.g., a spiro-analog) for the dopamine D2 receptor using [³H]-spiperone as the radioligand.
Materials:
-
Receptor Source: Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM (+)-Butaclamol.
-
Test Compounds: Serial dilutions of the spiro-analog.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the receptor-containing membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding (TB) wells: 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: 50 µL of 10 µM (+)-butaclamol.
-
Competition wells: 50 µL of varying concentrations of the test spiro-analog.
-
-
Add Radioligand: Add 50 µL of [³H]-spiperone (at a final concentration close to its Kd, e.g., 0.2 nM) to all wells.
-
Add Receptor Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average TB counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol provides a general framework for a homogeneous fluorescence polarization competition binding assay to determine the affinity of a test compound for a GPCR.
Materials:
-
Receptor Source: Purified GPCR or cell membranes expressing the receptor.
-
Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the target GPCR.
-
Assay Buffer: A buffer that maintains the stability of the receptor and ligands (e.g., phosphate-buffered saline with 0.01% non-ionic detergent).
-
Test Compounds: Serial dilutions of the spiro-analog.
-
Microplate: Low-binding, black, 96- or 384-well microplate.
-
Fluorescence Plate Reader: Equipped with polarization filters for the specific excitation and emission wavelengths of the tracer.
Procedure:
-
Assay Optimization:
-
Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence polarization signal.
-
Receptor Concentration: Titrate the receptor concentration to find the amount that results in a significant shift in polarization upon tracer binding, without saturating the signal.
-
-
Assay Plate Setup: In the microplate, add the following in triplicate:
-
Free Tracer wells: Fluorescent tracer in assay buffer.
-
Tracer + Receptor wells (Maximum Polarization): Fluorescent tracer and receptor in assay buffer.
-
Competition wells: Fluorescent tracer, receptor, and varying concentrations of the test spiro-analog in assay buffer.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Fluorescence Polarization Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the tracer.
-
Measure the parallel and perpendicular fluorescence intensities for each well.
-
The instrument software will calculate the fluorescence polarization (mP) values.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using a similar principle to the Cheng-Prusoff equation, adapted for FP data.
-
GPCR Signaling Pathways Modulated by Spiro-Analogs
The binding of a spiro-analog to its target GPCR initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for elucidating the functional consequences of ligand binding. Below are representative signaling pathways for GPCRs commonly targeted by spiro-analogs.
Serotonin 5-HT2A Receptor Signaling
Caption: Gi-coupled signaling pathway of the Dopamine D2 receptor.
Conclusion
Spirocyclic analogs represent a powerful and versatile class of ligands for G Protein-Coupled Receptors. Their inherent structural rigidity and three-dimensional character provide a solid foundation for the rational design of compounds with high potency and selectivity. This guide has provided a comparative overview of the binding affinities of several key spiro-analog classes, highlighting their potential in targeting a range of GPCRs. The detailed experimental protocols offer a practical framework for researchers to assess the potency of their own novel spirocyclic compounds. As our understanding of GPCR structure and function continues to evolve, the strategic application of spirocyclic scaffolds will undoubtedly play a crucial role in the development of the next generation of precision therapeutics.
References
-
Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link] [1]2. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. [Link] [6]3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry. [Link] [3]4. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters. [Link] [7]5. Schematic representation of signaling pathways downstream the M2 muscarinic receptor activation modulating SC proliferation/differentiation. ResearchGate. [Link]
-
Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
α-Adrenergic Signaling. QIAGEN. [Link]
-
Alpha-2A adrenergic receptor. Wikipedia. [Link]
-
Fluorescence Polarization in GPCR Research. Celtarys. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science. [Link]
-
Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences. [Link]
-
Muscarinic acetylcholine receptor M2. Wikipedia. [Link]
-
Conformational cross-talk between alpha2A-adrenergic and mu-opioid receptors controls cell signaling. Nature Chemical Biology. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Request PDF. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Semantic Scholar. [Link]
-
A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry. [Link]
-
Ki Summary. BindingDB. [Link]
-
High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Time-Resolved FRET Strategy to Screen GPCR Ligand Library. Springer Protocols. [Link]
-
Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link] [4]25. Muscarinic receptor M2. Muscarinic receptor M2. [Link]
-
ADRA2A. KEGG. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
-
TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
-
In Solution Assays: Fluorescence Polarization. Glycopedia. [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. [Link]
-
Different Binding Properties of Muscarinic M2-receptor Subtypes for Agonists and Antagonists in Porcine Gastric Smooth Muscle and Mucosa. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Comparison of dopamine D2 receptor (homology model and X-ray structure) and virtual screening protocol validation for the antago. Journal of Applied Pharmaceutical Science. [Link]
-
Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes. ResearchGate. [Link]
-
Structural determinants for high 5-HT(2A) receptor affinity of spiro[9,10-dihydroanthracene]-9,3(')-pyrrolidine (SpAMDA). Bioorganic & Medicinal Chemistry Letters. [Link] [2]36. A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. ResearchGate. [Link]
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. [Link] [5]38. Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Comparison of dopamine D2 receptor (homology model and X-ray structure) and virtual screening protocol validation for the antagonism mechanism. Journal of Applied Pharmaceutical Science. [Link]
-
Figure 1 from Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Semantic Scholar. [Link]
-
Pharmacological Properties of GABAA Receptors Containing 1 SubunitsDS. Medical University of Vienna. [Link]
-
Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system. The Journal of Neuroscience. [Link]
-
Structural determinants for high 5-HT(2A) receptor affinity of spiro[9,10-dihydroanthracene]-9,3(')-pyrrolidine (SpAMDA). Bioorganic & Medicinal Chemistry Letters. [Link]
-
GABA(A) receptor open-state conformation determines non-competitive antagonist binding. ResearchGate. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]
Sources
- 1. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
Essential Safety and Handling Guide: 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one
The core philosophy of this guide is proactive risk mitigation. Every procedural step is designed to protect you, your colleagues, and your research environment.
Foundational Hazard Assessment: The Rationale for Caution
Due to the absence of specific toxicity data for 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one, a conservative safety posture is mandatory. The chemical structure, a heterocyclic amine and ketone, suggests potential biological activity. Structurally related compounds, such as other spiroketones, have been evaluated for various toxicological endpoints.[3] In the absence of direct evidence, we must assume the potential for:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harm upon Ingestion or Absorption: The compound may be harmful if it enters the bloodstream through swallowing, skin contact, or inhalation.
Therefore, all handling procedures must be executed within the framework of preventing direct contact and aerosol generation.
Core Directive: Personal Protective Equipment (PPE)
The primary barrier between you and potential exposure is your PPE. Selection and use are not optional and must be tailored to the specific task. All PPE should be inspected before use and removed promptly if contaminated.[4]
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Handling (Closed Containers) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not required |
| Weighing & Transfer (Solid) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Mandatory: Certified Chemical Fume Hood or ventilated balance enclosure |
| Solution Preparation & Transfers (Liquid) | Safety goggles or safety glasses with side shields | Double pair of nitrile gloves | Laboratory coat | Mandatory: Certified Chemical Fume Hood |
| Potential for Splash or Aerosol Generation | Face shield worn over safety goggles | Double pair of nitrile gloves | Impermeable gown over lab coat | Mandatory: Certified Chemical Fume Hood |
| Spill Cleanup | Face shield worn over safety goggles | Heavy-duty nitrile gloves | Impermeable gown | NIOSH-approved respirator with organic vapor cartridges and P100 filter |
Causality of PPE Choices:
-
Eye Protection: Standard safety glasses protect from projectiles, but goggles are required for splash protection when handling solutions. A face shield provides a broader barrier during high-risk activities.[5][6]
-
Hand Protection: Nitrile gloves provide a good barrier for incidental contact with many research chemicals. Double-gloving is a best practice adopted from handling hazardous drugs, significantly reducing the risk of exposure from a single glove failure or during doffing (removal).[7]
-
Body Protection: A standard lab coat is sufficient for low-volume work with solids. An impermeable gown is necessary when there is a risk of splashes that could soak through a cloth coat.[8]
-
Respiratory Protection: The most effective way to prevent inhalation exposure is to use engineering controls, specifically a chemical fume hood.[5] This captures contaminants at the source. Respirators are reserved for emergency situations like spills, where primary engineering controls have failed or are unavailable.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and procedural integrity. The following diagram and steps outline the lifecycle of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one in the laboratory.
Caption: Standard workflow for handling and disposal of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation: Before handling, designate a work area inside a certified chemical fume hood. Ensure the area is clean and uncluttered. Place absorbent, plastic-backed pads on the work surface to contain minor drips.
-
PPE Donning: Put on all required PPE as detailed in Table 1. If double-gloving, one glove cuff should be under the lab coat sleeve and the outer glove cuff should be over it to ensure no skin is exposed.[7]
-
Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Use spatulas and tools dedicated to this compound to prevent cross-contamination.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
-
Spill Response: In the event of a spill, execute the following immediately:
-
Alert: Notify colleagues in the immediate area.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the area.
-
Protect: Don additional PPE as required (respirator, impermeable gown).
-
Contain: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.[9]
-
Clean: Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Storage and Disposal Plan
Storage: Store 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one in its original, tightly sealed container. Keep it in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.[5][9]
Disposal: All waste materials, including the compound itself, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Dispose of the waste through your institution's licensed professional waste disposal service, adhering to all local, state, and federal regulations.[10][11]
This guide is intended to provide a robust framework for the safe handling of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one. Always supplement this information with your institution's specific safety protocols and a thorough risk assessment before beginning any new procedure.
References
- EltaMD UV Pure Safety Data Sheet. (2015-08-24). While not the target compound, this serves as an example of a safety data sheet. Note: This reference is for structural example only and does not describe the target compound.
-
Angene Chemical. (2021-05-01). Safety Data Sheet - Tabanone. Illustrates standard first aid and disposal measures for research chemicals. Available at: [Link]
- Sigma-Aldrich. (2025-08-12). Safety Data Sheet. General example of hazard statements including "Harmful if swallowed" and "Toxic in contact with skin or if inhaled." Note: This reference is for a different compound and serves as a structural example.
-
ASHP Publications. Personal Protective Equipment. Provides general guidance on PPE for handling hazardous drugs, which is adaptable for uncharacterized research chemicals. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Outlines best practices for PPE when handling hazardous substances, including double-gloving. Available at: [Link]
-
Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Details comprehensive PPE for handling potentially hazardous materials. Available at: [Link]
- PPE Requirements Hazardous Drug Handling. An example of a tiered PPE system based on perceived risk. Note: This reference is for structural example only and does not describe the target compound.
-
Airgas. (2017-11-21). Safety Data Sheet - Undecane. General example of handling and spill response for organic compounds. Available at: [Link]
- Greenbook.net. Sucker Control on Tobacco. Provides user safety recommendations, including the importance of removing contaminated PPE. Note: This reference is for a pesticide and is cited only for the general safety principle.
-
Organic Syntheses. (2016-07-21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Illustrates laboratory procedures for related compounds. Available at: [Link]
- Appendix 5 Toxicological Data for Class 2 Solvents. Example of toxicological data review.
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 7,9-dimethylspiro[5.5]undecan-3-one. Food and Chemical Toxicology, 149, 111993. Provides an example of a safety assessment for a related spiroketone. Available at: [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methyldecanenitrile. Food and Chemical Toxicology, 153, 112211. An example of a risk assessment for a compound with limited data. Available at: [Link]
Sources
- 1. 2-methyl-2,8-diazaspiro[5.5]undecane | CAS 845290-58-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. fishersci.com [fishersci.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
